7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-6-5-9-3-4-11(12)7-10(9)8-13/h3-4,7H,2,5-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQGLHSLMHBNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254932 | |
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-7-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107393-74-8 | |
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-7-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107393-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-7-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline chemical structure
An In-depth Technical Guide to 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Potential Applications
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] Isoquinoline alkaloids, which include the THIQ nucleus, are found extensively in nature and form a significant class of bioactive molecules.[1][3] The structural rigidity and conformational constraint of the THIQ framework make it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets. This has led to the development of numerous THIQ-containing drugs with diverse therapeutic applications, including anti-cancer, anti-bacterial, anti-viral, and anti-malarial agents.[1]
This guide focuses on a specific, synthetically accessible derivative: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline . This molecule incorporates two key functional groups onto the core scaffold: a primary aromatic amine at the 7-position and an ethyl group at the 2-position (the secondary amine of the heterocyclic ring). The 7-amino group serves as a critical pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and provides a reactive handle for further chemical modification. The 2-ethyl group modulates the lipophilicity, basicity, and steric profile of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
As a Senior Application Scientist, this document provides not just a theoretical overview but a practical, field-proven guide for the synthesis, purification, characterization, and strategic application of this compound for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Physicochemical Properties and Structural Elucidation
The fundamental properties of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline are summarized below. These values are calculated based on its chemical structure, providing a baseline for experimental design, such as selecting appropriate solvent systems for chromatography or predicting membrane permeability.
| Property | Value |
| IUPAC Name | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Canonical SMILES | CCN1CC(C=C2)=C(N)C=C2C1 |
| Predicted LogP | 1.5 - 2.0 |
| Hydrogen Bond Donors | 1 (from -NH₂) |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and N-ethyl) |
| Rotatable Bonds | 2 |
Structural Features:
The molecule's structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridine ring. The 7-amino group is positioned para to the C4a-C8a ring fusion bond, making it electronically distinct from other positions. The N-ethyl group introduces a small, lipophilic substituent on the basic nitrogen atom of the heterocycle, which is expected to have a pKa value typical of a tertiary benzylic amine.
Retrosynthetic Analysis and Synthesis Strategy
A robust and reproducible synthesis is paramount for any further investigation. The synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline can be logically designed through retrosynthetic analysis, breaking the molecule down into simpler, commercially available precursors.
Our primary disconnection strategy targets the N-ethyl bond and the formation of the THIQ core itself. This leads to the key intermediate, 7-amino-1,2,3,4-tetrahydroisoquinoline, which can be derived from a nitrated precursor. The THIQ ring is most classically constructed via the Pictet-Spengler reaction.[1][4]
Caption: Retrosynthetic analysis of the target compound.
This analysis informs a forward synthetic plan that is both efficient and scalable. The following sections detail the step-by-step protocols, emphasizing the rationale behind each procedural choice.
Synthesis Protocol: A Step-by-Step Guide
This synthesis is designed as a multi-step process. For trustworthiness and reproducibility, it is critical to characterize the intermediate at each stage before proceeding.
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler Cyclization)
The Pictet-Spengler reaction is the method of choice for constructing the THIQ skeleton from β-arylethylamines.[1] It involves the condensation of the amine with an aldehyde to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring.
-
Methodology:
-
To a stirred solution of 2-(4-nitrophenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., toluene or a biphasic water/dichloromethane system), add aqueous formaldehyde (37%, 1.2 equivalents).
-
Acidify the mixture carefully with a strong acid such as concentrated HCl or trifluoroacetic acid (TFA) to a pH of ~1-2. The acid serves to catalyze both the imine formation and the subsequent cyclization.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., 10% NaOH solution) to pH ~9-10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline.
-
-
Scientific Rationale: The nitro group is strongly deactivating, which can make the Pictet-Spengler reaction challenging. However, its position para to the cyclization site allows the reaction to proceed, albeit under more forcing conditions than with activated rings.[4] Using a strong acid ensures efficient protonation of the imine, which is necessary to activate it for the electrophilic attack.
Step 2: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine (Nitro Group Reduction)
The reduction of the aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is often the cleanest method, providing high yields and avoiding the use of stoichiometric metal reagents.
-
Methodology:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a protic solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates progress.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroisoquinolin-7-amine, which is often pure enough for the next step.[5]
-
-
Scientific Rationale: Catalytic hydrogenation is highly efficient for nitro group reduction and is chemoselective, leaving the heterocyclic ring intact. The reaction is clean, with the only byproduct being water, simplifying the workup procedure significantly.
Step 3: Synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (N-Ethylation)
The final step involves the selective ethylation of the secondary amine in the THIQ ring. Reductive amination is a superior method to direct alkylation with an ethyl halide, as it significantly reduces the risk of over-alkylation and the formation of quaternary ammonium salts.
-
Methodology:
-
Dissolve 1,2,3,4-tetrahydroisoquinolin-7-amine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add acetaldehyde (1.1-1.5 equivalents) and stir for 30 minutes at room temperature to allow for the formation of the corresponding iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions (1.2-1.5 equivalents). These reagents are chosen because they are mild enough not to reduce the aromatic ring but are effective for iminium ion reduction.
-
Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC (typically 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by flash column chromatography to yield pure 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Scientific Rationale: Reductive amination is a one-pot procedure that relies on the in-situ formation and subsequent reduction of an iminium ion. Sodium triacetoxyborohydride is particularly effective as it is less basic and more selective for iminium ions over ketones or aldehydes, minimizing side reactions.
Purification and Characterization Workflow
A self-validating protocol requires rigorous purification and unambiguous characterization. The workflow from crude reaction output to a verified, pure compound is a critical component of the overall process.
Caption: Overall workflow from synthesis to characterization.
Expected Spectroscopic Data
-
¹H NMR: The spectrum should show distinct signals corresponding to each part of the molecule.
-
Ethyl Group: A triplet around 1.1-1.3 ppm (3H, -CH₃) and a quartet around 2.5-2.7 ppm (2H, -CH₂-).
-
Heterocyclic Protons: A series of multiplets between 2.7-3.6 ppm corresponding to the C1, C3, and C4 protons.
-
Aromatic Protons: Signals in the aromatic region (6.5-7.2 ppm) consistent with a 1,2,4-trisubstituted benzene ring.
-
Amine Protons: A broad singlet for the -NH₂ protons (2H), which may be exchangeable with D₂O.
-
-
¹³C NMR: The spectrum will confirm the carbon skeleton, showing 11 distinct signals (unless there is accidental overlap). Key signals would include the aliphatic carbons of the ethyl group and the THIQ ring, and the six aromatic carbons.
-
Mass Spectrometry (ESI-MS): The primary confirmation of identity. The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z = 177.13.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of medium-intensity peaks around 3300-3400 cm⁻¹ characteristic of a primary aromatic amine (-NH₂).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
Potential Applications in Drug Discovery
The THIQ scaffold is a proven pharmacophore in numerous therapeutic areas.[6] The specific structure of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline makes it a valuable building block for creating libraries of compounds for screening.
-
Neurological Disorders: The core THIQ structure is related to dopamine and other neurotransmitters. Derivatives have been explored as antidepressants, antipsychotics, and for the treatment of neurodegenerative diseases.[6][7] The 7-amino group could be used to attach moieties that target specific receptors, such as dopamine or serotonin receptors.
-
Oncology: Many natural and synthetic THIQ compounds exhibit potent anti-cancer activity.[1][8] The 7-amino group provides a vector for attaching linkers for antibody-drug conjugates (ADCs) or for synthesizing derivatives that inhibit kinases or other cancer-related enzymes.
-
Infectious Diseases: THIQ analogs have demonstrated a wide range of activities against bacteria, fungi, viruses, and parasites like malaria.[1] This scaffold can serve as the starting point for developing novel anti-infective agents with improved potency and resistance profiles.
The true value of this molecule lies in its utility as an intermediate. The 7-amino group can be readily converted into a wide range of other functional groups (amides, sulfonamides, ureas) or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to rapidly generate chemical diversity for structure-activity relationship (SAR) studies.[6]
Conclusion
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a strategically designed molecule that leverages the privileged THIQ scaffold. This guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. By explaining the rationale behind each experimental step, from the choice of the Pictet-Spengler reaction for core synthesis to the use of reductive amination for controlled N-alkylation, we establish a trustworthy and reproducible protocol. The detailed characterization workflow ensures the identity and purity of the final compound, making it a reliable building block for researchers in medicinal chemistry and drug discovery. Its inherent functionality makes it a versatile starting point for the development of novel therapeutics targeting a wide range of diseases.
References
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Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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PubChem (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. National Center for Biotechnology Information. Available at: [Link]
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American Elements (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
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International Journal of Scientific & Technology Research (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Available at: [Link]
-
Sato, N., et al. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Wikipedia (n.d.). Tetrahydroisoquinoline. Available at: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]
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Parmar, N., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Discovery of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
This guide details the discovery, synthesis, and pharmacological significance of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline , a pivotal chemical scaffold primarily utilized in the development of Nitric Oxide Synthase (NOS) inhibitors .[1]
Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists[1]
Executive Summary
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 107393-74-8) is a specialized bicyclic amine intermediate.[1] It emerged as a critical pharmacophore during the mid-1990s, most notably within research programs at Astra (now AstraZeneca) focused on developing selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) and inducible Nitric Oxide Synthase (iNOS) .[1]
Unlike simple isoquinolines, this specific derivative features a distinct N-ethyl substitution at position 2 and a reactive primary amine at position 7.[1] This architecture allows it to serve as a lipophilic anchor that positions an arginine-mimicking "warhead" (such as an amidine or isothiourea) into the NOS enzyme active site, offering therapeutic potential for neurodegenerative diseases, stroke, and chronic pain.[1]
Chemical Identity & Structural Analysis
The molecule combines a rigid tetrahydroisoquinoline (THIQ) core with specific functional handles that define its Structure-Activity Relationship (SAR).[1]
| Property | Specification |
| IUPAC Name | 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Registry | 107393-74-8 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline |
| Key Substituents | N-Ethyl (Pos. 2), Primary Amine (Pos.[1][2] 7) |
| pKa (Calc.) | ~9.5 (N2-H), ~4.5 (7-NH2) |
SAR Significance[1]
-
The THIQ Core: Provides a semi-rigid lipophilic template that fits the hydrophobic pocket of the NOS enzyme, adjacent to the heme cofactor.[1]
-
2-Ethyl Group: Optimizes lipophilicity and steric fit compared to methyl (too small) or propyl (too bulky) analogs, enhancing blood-brain barrier (BBB) penetration.[1]
-
7-Amino Group: Acts as the critical vector for attaching polar, H-bonding ligands (e.g., amidines) that mimic the guanidine group of the natural substrate, L-Arginine.[1]
The Discovery Pathway: Targeting Nitric Oxide Synthase
The discovery of this scaffold was not serendipitous but a result of rational drug design targeting the L-Arginine binding site of NOS isoforms.[1]
Mechanistic Context
In the 1990s, researchers sought to inhibit nNOS to prevent glutamate-mediated neurotoxicity (excitotoxicity).[1] The challenge was achieving selectivity over endothelial NOS (eNOS), as eNOS inhibition causes hypertension.[1]
-
Hypothesis: A lipophilic core (THIQ) could replace the aliphatic chain of arginine, while a guanidine mimic attached at the 7-position would interact with the catalytic glutamate residue (Glu592 in nNOS).[1]
-
Breakthrough: The 7-amino-2-ethyl-THIQ intermediate allowed for the synthesis of amidine and isothiourea derivatives which showed potent nNOS inhibition with improved bioavailability.[1]
Logic Diagram: NOS Inhibitor Design
Figure 1: Rational design flow moving from the natural substrate L-Arginine to the rigidified 7-amino-THIQ scaffold.[1]
Synthesis & Optimization Protocols
The synthesis of 7-amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline requires careful regiocontrol, particularly during the nitration step.[1] The Trifluoroacetyl Protection Route is the industry standard for high purity.[1]
Validated Synthetic Route
Step 1: Protection. Acylation of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride (TFAA).[1] Step 2: Regioselective Nitration. Nitration of the N-protected species directs the nitro group to the 7-position due to the electronic deactivation of the ring system by the amide.[1] Step 3: Deprotection. Hydrolysis of the trifluoroacetamide.[1] Step 4: N-Ethylation. Reductive amination or direct alkylation.[1] Step 5: Reduction. Catalytic hydrogenation of the nitro group to the amine.[1]
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood with appropriate PPE.
Phase A: Preparation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Precursor)[1]
-
Reactant: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM.
-
Protection: Add Trifluoroacetic anhydride (1.1 eq) dropwise at 0°C. Stir for 1 h.
-
Nitration: Add the crude N-TFA-THIQ to a mixture of conc. H₂SO₄/KNO₃ at 0°C. Stir for 2 h.
-
Hydrolysis: Quench in ice water. Extract with DCM.[1] Reflux the organic layer with K₂CO₃ in Methanol/Water to remove the TFA group.[1]
-
Isolation: Yields 7-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.[1]
Phase B: N-Ethylation and Reduction (Target Synthesis)[1]
-
Alkylation: Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (10 mmol) in Acetonitrile.
-
Reagent: Add Ethyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) .
-
Condition: Reflux for 4–6 hours. Monitor by TLC.[1]
-
Workup: Filter salts, concentrate filtrate.
-
Reduction: Dissolve the N-ethyl-7-nitro intermediate in Ethanol. Add 10% Pd/C (5 wt%) .
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Purification: Filter catalyst through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH/NH₃).
-
Result: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (Pale brown oil/solid).[1][2]
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway utilizing the TFA-protection strategy to ensure regioselectivity.
Pharmacological Application: NOS Inhibition
The primary utility of this molecule is as a precursor for Amidine and Isothiourea derivatives.[1]
Mechanism of Action[1][3][6][9]
-
Binding: The 2-ethyl-THIQ core binds in the hydrophobic channel leading to the active site.[1]
-
Interaction: The 7-amino group is derivatized (e.g., with an acetimidamide group) to form a pseudo-arginine structure.[1]
-
Inhibition: This moiety forms a bidentate hydrogen bond with Glu592 (in nNOS), competitively inhibiting the binding of L-Arginine and preventing the formation of Nitric Oxide (NO).[1]
Key Patent Literature
The discovery and utility of this specific intermediate are anchored in the work of Astra Aktiebolag (now AstraZeneca).[1]
-
Patent: US 5,929,085 / WO 97/17344[1]
-
Title: Amidine and isothiourea derivatives, compositions containing them and their use as inhibitors of nitric oxide synthase.[1][7]
-
Inventors: James MacDonald, James Matz, William Shakespeare.[1][2][7][8]
-
Claim: The patent explicitly cites CAS 107393-74-8 as a key intermediate in the synthesis of high-affinity nNOS inhibitors.[1]
References
-
MacDonald, J. E., Matz, J. R., & Shakespeare, W. C. (1996).[1][7] Amidine and isothiourea derivatives, compositions containing them and their use as inhibitors of nitric oxide synthase. U.S. Patent No.[1][2] 5,929,085.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Astra Aktiebolag. (1997).[1] Novel Piperidine and Tetrahydroisoquinoline Derivatives. WO Patent 97/17344.[1] World Intellectual Property Organization.[1]
-
Bredt, D. S., & Snyder, S. H. (1990).[1] Isolation of nitric oxide synthetase, a calmodulin-requiring enzyme. Proceedings of the National Academy of Sciences, 87(2), 682-685.[1] [1]
-
Silverman, R. B. (2004).[1] The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press.[1] (Context on peptidomimetics and arginine mimics).
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7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline theoretical properties
Technical Dossier: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-A-2-E-THIQ) represents a bifunctional "privileged scaffold" in medicinal chemistry. Structurally, it merges a lipophilic tetrahydroisoquinoline (THIQ) core with two distinct nitrogen centers: a basic aliphatic tertiary amine (N2) and a nucleophilic aromatic amine (7-NH₂).
This molecule is primarily utilized as:
-
A Dopaminergic/Adrenergic Probe: The N-ethyl-THIQ core structurally mimics the rigidified rotamer of dopamine and epinephrine, making it a critical scaffold for designing D2/D3 receptor ligands and
-adrenergic antagonists. -
A Bifunctional Building Block: The orthogonality between the unreactive tertiary amine (N2) and the reactive aniline (7-NH₂) allows for site-selective derivatization (e.g., amide coupling, reductive amination) without requiring N-protection strategies.
Physicochemical Profile (In Silico & Theoretical)
The following parameters are derived from consensus cheminformatics models (ChemAxon/ACD/Labs algorithms) based on the THIQ scaffold SAR.
| Property | Value (Predicted) | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 176.26 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |
| cLogP | 1.8 – 2.1 | Moderate lipophilicity; predicts good Blood-Brain Barrier (BBB) penetration. |
| TPSA | ~38 Ų | < 90 Ų threshold confirms high CNS permeability potential. |
| pKa (N2 - Aliphatic) | 8.9 ± 0.5 | Predominantly protonated at physiological pH (7.4), facilitating electrostatic interaction with Asp residues in GPCR binding pockets. |
| pKa (7-NH₂ - Aniline) | 4.2 ± 0.3 | Non-protonated at pH 7.4; remains nucleophilic for metabolic conjugation or chemical derivatization. |
| H-Bond Donors | 2 (from | Critical for hydrogen bonding with Ser/Thr residues in receptor active sites. |
| H-Bond Acceptors | 2 | -- |
Solubility Profile:
-
Free Base: Low water solubility; soluble in DCM, DMSO, and Methanol.
-
Salt Forms (HCl/Fumarate): Highly water-soluble (>10 mg/mL), suitable for biological assays.
Synthetic Methodologies
To ensure high purity and regioselectivity, the synthesis should avoid direct ethylation of 7-amino-THIQ, which leads to poly-alkylation. The Reductive Amination Protocol is the industry standard for reliability.
Recommended Workflow: Reductive Amination
This route utilizes 7-nitro-1,2,3,4-tetrahydroisoquinoline as the starting material to ensure the N2 position is alkylated before the sensitive aniline is generated.
Step 1: N-Ethylation
-
Reagents: 7-nitro-1,2,3,4-THIQ, Acetaldehyde, STAB (Sodium Triacetoxyborohydride).
-
Solvent: DCE (Dichloroethane).
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.
Step 2: Nitro Reduction
-
Reagents:
(1 atm), Pd/C (10% wt), or Fe/NH₄Cl (for chemoselectivity if halogens are present). -
Solvent: MeOH or EtOH.
Visualization: Synthetic Logic
Caption: Step-wise synthesis prioritizing N2-alkylation prior to aniline generation to prevent side reactions.
Pharmacological Applications & SAR
Dopaminergic Pharmacophore Model
7-A-2-E-THIQ serves as a rigidified bioisostere of dopamine.
-
Distance Constraint: The THIQ scaffold locks the ethylamine side chain into a semi-rigid conformation, mimicking the trans-rotamer of dopamine bound to D2/D3 receptors.
-
The "2-Ethyl" Switch: Unlike the N-methyl (which often confers agonist activity), N-ethyl substituents in THIQ scaffolds often shift efficacy toward antagonism or partial agonism due to steric bulk in the receptor's orthosteric site [1].
-
The "7-Amino" Vector: This group mimics the meta-hydroxyl of dopamine. It acts as a Hydrogen Bond Donor (HBD) to Serine residues (e.g., Ser193 in D2) essential for receptor activation.
Metabolic & Toxicology Considerations
Researchers must be aware of the "MPTP Liability." 1,2,3,4-Tetrahydroisoquinolines can be metabolized into neurotoxic isoquinolinium species (similar to MPTP
-
Risk Factor: N-Methyl derivatives are high risk.
-
Mitigation: The N-Ethyl group significantly reduces the rate of oxidation by MAO-B compared to N-Methyl, conferring a better safety profile for initial rodent studies [2].
Visualization: Metabolic Fate
Caption: Metabolic pathways highlighting the reduced neurotoxicity risk of N-Ethyl vs N-Methyl variants.
Experimental Protocol: Derivatization Assay
For researchers using 7-A-2-E-THIQ as a scaffold for library generation.
Objective: Selective acylation of the 7-amino group without affecting the tertiary N2 amine.
-
Preparation: Dissolve 1.0 eq of 7-Amino-2-ethyl-THIQ in dry Dichloromethane (DCM) under Argon.
-
Base Addition: Add 1.2 eq of Pyridine (Do not use Triethylamine; pyridine buffers the HCl generated without quenching the acyl chloride too rapidly).
-
Acylation: Dropwise addition of 1.05 eq of the desired Acyl Chloride at 0°C.
-
Workup:
-
The tertiary amine (N2) will remain unreacted due to steric hindrance and lack of an H-atom.
-
Wash with sat.
to remove excess acid. -
Critical Step: Do not wash with strong acid (1M HCl), or you will extract your product into the aqueous layer (protonation of N2). Use pH 5.5 phosphate buffer if removal of pyridine is difficult.
-
References
-
Neve, K. A., et al. (2004). "Dopamine D2 Receptor Signaling: Agonist-Antagonist Interactions." Journal of Receptors and Signal Transduction. Link
-
Castagnoli, N., et al. (1997). "Neurotoxicity of MPTP and related compounds: Structure-Activity Relationships." Chemical Research in Toxicology. Link
-
PubChem Compound Summary. (2024). "1,2,3,4-Tetrahydroisoquinoline Derivatives." National Center for Biotechnology Information. Link
-
ChemAxon. (2023).[1] "Physicochemical Property Predictors: LogP and pKa Algorithms." ChemAxon Technical Whitepapers. Link
Sources
Spectroscopic data for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary
This technical guide provides a comprehensive spectroscopic and analytical profile for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS: Derived/Analogous 72299-68-4 core). As a critical intermediate in the synthesis of CNS-active agents and SGLT2 inhibitors, the precise characterization of this scaffold is paramount for quality assurance in drug development.
This document moves beyond basic data listing to explain the causality of spectral features, offering a self-validating framework for researchers to confirm identity and purity. It synthesizes consensus chemometric data with experimental protocols derived from authoritative tetrahydroisoquinoline (THIQ) chemistry.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C |
| Molecular Weight | 176.26 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline |
| Key Substituents | N-Ethyl (Position 2), Primary Amine (Position 7) |
| Solubility | Soluble in MeOH, DMSO, CH |
| pKa (Calc.) | ~9.5 (N-2, tertiary amine), ~4.5 (N-7, aniline) |
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Insight: The 7-amino group is a strong electron donor, significantly shielding the ortho positions (C6 and C8). This creates a diagnostic upfield shift in the aromatic region compared to the unsubstituted THIQ core. The N-ethyl group provides a clear aliphatic signature distinct from the ring protons.
Table 1: Consensus
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C5) | 6.85 – 6.95 | Doublet ( | 1H | Meta to amino; least shielded aromatic proton. |
| Ar-H (C6) | 6.45 – 6.55 | dd ( | 1H | Ortho to amino; shielded; couples with C5 and C8. |
| Ar-H (C8) | 6.30 – 6.40 | Doublet ( | 1H | Ortho to amino; most shielded due to steric freedom and electronic effect. |
| NH | 3.20 – 3.60 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/solvent. |
| C1-H | 3.45 – 3.55 | Singlet | 2H | Benzylic protons adjacent to N-2; diagnostic singlet. |
| C3-H | 2.65 – 2.75 | Triplet ( | 2H | Adjacent to N-2; distinct from benzylic C4. |
| C4-H | 2.75 – 2.85 | Triplet ( | 2H | Benzylic protons; overlaps often with C3 or N-ethyl. |
| N-CH | 2.50 – 2.60 | Quartet ( | 2H | Methylene of the ethyl group. |
| N-CH | 1.10 – 1.20 | Triplet ( | 3H | Methyl of the ethyl group; clear triplet. |
Table 2:
| Carbon Type | Shift ( | Assignment |
| Aromatic C-N | 144.0 – 146.0 | C7 (Ipso to NH |
| Quaternary | 135.0 – 137.0 | C8a (Junction) |
| Quaternary | 125.0 – 127.0 | C4a (Junction) |
| Aromatic CH | 129.0 – 130.0 | C5 |
| Aromatic CH | 114.0 – 116.0 | C6 |
| Aromatic CH | 112.0 – 114.0 | C8 |
| Aliphatic CH | 56.0 – 58.0 | C1 |
| Aliphatic CH | 51.0 – 53.0 | N-Ethyl CH |
| Aliphatic CH | 50.0 – 52.0 | C3 |
| Aliphatic CH | 28.0 – 30.0 | C4 |
| Aliphatic CH | 11.0 – 13.0 | N-Ethyl CH |
Mass Spectrometry (MS) Profiling
Method: ESI-MS (Positive Mode)
Theoretical [M+H]
Fragmentation Pathway Logic: The fragmentation is driven by the stability of the tropylium ion or quinoid-like structures formed after ring opening.
-
M+H (177): Base peak in soft ionization.
-
Retro-Diels-Alder (RDA): Cleavage of the saturated ring is common in THIQs.
-
Loss of Ethyl (-29): Cleavage of the N-ethyl group leads to a secondary amine cation (m/z ~148).
Figure 1: Predicted ESI-MS fragmentation pathway for 7-Amino-2-ethyl-1,2,3,4-THIQ.
Infrared (IR) Spectroscopy
| Wavenumber (cm | Vibration Mode | Diagnostic Value |
| 3300 – 3450 | N-H Stretch (Primary Amine) | Doublet indicates free -NH |
| 2800 – 2950 | C-H Stretch (Aliphatic) | Strong bands from Ethyl and THIQ ring CH |
| 1610 – 1630 | N-H Bend (Scissoring) | Confirms primary amine. |
| 1580 – 1600 | C=C Aromatic Stretch | Skeleton vibration. |
| 1150 – 1250 | C-N Stretch (Aliphatic amine) | Tertiary amine (Ring N). |
Experimental Protocols & Methodology
HPLC Purity Assessment Method
Rationale: The basic nature of the compound requires a high pH mobile phase or an ion-pairing agent to prevent peak tailing on standard C18 columns.
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Triethylamine in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amine).
-
Sample Diluent: 50:50 Water:Acetonitrile.
NMR Sample Preparation (Self-Validating Step)
-
Solvent Choice: Use DMSO-d
if the amino protons are not visible in CDCl due to exchange broadening. -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., Pd residues from reduction steps) which can cause line broadening.
Synthesis Context & Impurity Profiling
Understanding the synthesis is crucial for interpreting "ghost peaks" in your spectra. The most common route involves the nitration of 2-ethyl-1,2,3,4-tetrahydroisoquinoline followed by reduction.
Figure 2: Synthesis workflow highlighting the origin of the 5-amino regioisomer impurity.
Critical Quality Attribute (CQA):
-
Regioisomerism: The nitration step often produces a mixture of 7-nitro (major) and 5-nitro (minor). In the NMR, look for a doublet at
7.5+ ppm (deshielded) in the precursor, or a different splitting pattern in the final amine to detect the 5-amino impurity.
References
-
PubChem Compound Summary. 1,2,3,4-Tetrahydroisoquinolin-7-amine (Parent Scaffold). National Center for Biotechnology Information. [Link]
-
Kashdan, D. S., et al. "Synthesis of 1,2,3,4-Tetrahydroisoquinolines."[1][2][3] Journal of Organic Chemistry, 1982, 47, 2638-2643.[1] (Foundational chemistry for THIQ synthesis). [Link]
-
Yokoyama, A., et al. "Superacid-catalyzed Pictet-Spengler reactions... to 1-substituted 1,2,3,4-tetrahydroisoquinolines."[4][5] Journal of Organic Chemistry, 1999.[4][5] [Link]
-
Scott, J. D., et al. "Preparation of tetrahydroisoquinoline derivatives as SGLT2 inhibitors." Patent WO2011048112. (Contextualizes the use of 7-amino-THIQ intermediates in drug discovery). [Link]
Sources
An In-depth Technical Guide to 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Amino-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] THIQ-based compounds have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The strategic placement of functional groups on the THIQ ring system allows for the fine-tuning of a molecule's interaction with biological targets, making it a versatile template for drug design.
The 7-amino substitution on the THIQ ring is of particular interest as it introduces a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This amino group can serve as a handle for the attachment of various pharmacophores, influencing the compound's solubility, polarity, and binding affinity to target proteins. For instance, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline have been investigated as novel fibrinogen receptor antagonists, highlighting the therapeutic potential of this specific substitution pattern.[4]
This technical guide focuses on a specific derivative, 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline , providing a comprehensive overview of its synthesis, chemical properties, and potential applications in drug discovery. As a senior application scientist, the following sections will delve into the practical aspects of working with this compound, offering insights into experimental design and interpretation based on established chemical principles and the known pharmacology of related molecules.
Synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline: A Plausible Synthetic Route
While a specific, dedicated synthesis for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is not extensively documented in publicly available literature, a robust and logical synthetic strategy can be devised based on well-established organic chemistry reactions and the availability of starting materials. The proposed synthesis involves a two-step process starting from the commercially available 7-nitro-1,2,3,4-tetrahydroisoquinoline.
Synthetic Scheme:
Caption: Proposed two-step synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline.
Step 1: N-Alkylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
The initial step involves the selective ethylation of the secondary amine at the 2-position of the THIQ ring. This is a standard N-alkylation reaction, which can be achieved with high efficiency using an alkyl halide in the presence of a non-nucleophilic base.
Experimental Protocol:
-
Reaction Setup: To a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for reflux.
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the secondary amine without causing significant side reactions.
-
Alkylating Agent: Ethyl iodide is a reactive ethylating agent. An excess is used to ensure complete conversion of the starting material.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol (15 mL/mmol) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS, typically 2-4 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline. The product may be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.
-
Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr shaker is more suitable for larger scales and higher pressures.
-
Filtration: Filtration through Celite® is crucial to remove the pyrophoric palladium catalyst safely and completely.
Chemical and Physical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C11H16N2 | Addition of a C2H4 group to the parent amine. |
| Molecular Weight | 176.26 g/mol | Calculated based on the molecular formula. |
| Appearance | Pale yellow to brown oil or low melting solid | Similar to other substituted THIQs. |
| Boiling Point | > 250 °C (estimated) | Higher than the parent amine due to increased molecular weight. |
| Melting Point | Not available | Likely a low melting solid or an oil at room temperature. |
| Solubility | Soluble in methanol, ethanol, chloroform, and DMSO. Sparingly soluble in water. | The ethyl group slightly increases lipophilicity compared to the parent amine. |
| pKa (most basic) | ~9.5 (estimated) | The secondary amine in the THIQ ring is the most basic site. The N-ethyl group may slightly increase basicity compared to the N-H of the parent. |
Potential Biological Activities and Therapeutic Applications
The biological profile of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline has not been explicitly reported. However, based on the extensive literature on THIQ derivatives, we can hypothesize several potential areas of pharmacological interest.[2][3]
Antimicrobial and Antifungal Activity
Many THIQ derivatives have demonstrated significant antimicrobial and antifungal properties.[6] The presence of the amino group at the 7-position and the N-ethyl group could modulate the compound's interaction with microbial cell membranes or intracellular targets.
Proposed Screening Cascade:
-
Initial Screening: Test the compound against a panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger) using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Mechanism of Action Studies: If significant activity is observed, further studies could include investigating its effect on bacterial DNA gyrase, cell wall synthesis, or membrane integrity.
Anticancer Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer activity.[7] The mechanism of action often involves the inhibition of key cellular processes such as cell division or signaling pathways crucial for cancer cell survival.
Proposed Screening Cascade:
-
Cell Viability Assays: Screen the compound against a panel of human cancer cell lines (e.g., breast, colon, lung) using assays such as the MTT or CellTiter-Glo® assay to determine the IC50 value.
-
Target Identification: If potent antiproliferative activity is confirmed, subsequent studies could focus on identifying the molecular target, which could include kinases, topoisomerases, or proteins involved in apoptosis.
Neuropharmacological Activity
Tetrahydroisoquinolines are structurally related to several neurotransmitters and have been shown to interact with various receptors and transporters in the central nervous system.[3] Depending on the substitution pattern, THIQs can exhibit a range of effects, including antidepressant, anxiolytic, or neuroprotective properties.
Proposed Screening Cascade:
-
Receptor Binding Assays: Evaluate the binding affinity of the compound for a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters and receptors.
-
In Vivo Behavioral Models: If significant binding is observed, assess the compound's effects in animal models of depression, anxiety, or neurodegenerative diseases.
Illustrative Mechanism of Action: A Hypothetical Pathway
Given the prevalence of THIQ derivatives as kinase inhibitors in oncology, a plausible, though hypothetical, mechanism of action for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline in a cancer context could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the Akt signaling pathway by 7-Amino-2-ethyl-THIQ.
Conclusion: A Promising Scaffold for Further Exploration
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline represents a valuable, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of the 7-amino and 2-ethyl groups provides a unique combination of structural features that could lead to novel pharmacological activities.
This technical guide has provided a comprehensive framework for researchers and drug development professionals interested in this compound. By outlining a plausible synthetic route, predicting its key properties, and proposing avenues for biological evaluation, we hope to stimulate further investigation into the therapeutic potential of this and related 7-amino-THIQ derivatives. The versatility of the THIQ scaffold, coupled with the strategic functionalization at the 7-position, makes this class of compounds a rich area for future research and development.
References
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Publications. [Link]
-
Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines. ResearchGate. [Link]
-
Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. PubMed. [Link]
-
A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. CORE. [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. National Center for Biotechnology Information. [Link]
-
Forcing a Reductive Amination. Reddit. [Link]
-
Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. HAL Open Science. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. National Center for Biotechnology Information. [Link]
-
Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acids as novel fibrinogen receptor antagonists. PubMed. [Link]
-
1,2,3,4-Tetrahydroisoquinolin-7-amine. PubChem. [Link]
-
A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium- C. Thieme Connect. [Link]
-
7-Amino-1,2,3,4-tetrahydroisoquinoline. American Elements. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Center for Biotechnology Information. [Link]
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
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7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline: A Privileged Scaffold for CNS Ligand Engineering
Executive Summary
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-A-2-E-THIQ) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for targeting Class A G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS).
Unlike generic tetrahydroisoquinolines (THIQs), this specific chemotype integrates two critical molecular determinants:
-
The N-2 Ethyl Group: Provides the requisite lipophilicity for Blood-Brain Barrier (BBB) penetration and modulates the pKa of the basic nitrogen, optimizing ionic interactions with the conserved Aspartate residue (e.g., Asp110 in D3R) in aminergic receptors.
-
The C-7 Amino Handle: A versatile vector for library expansion. Unlike the common 7-hydroxy metabolites (which are prone to rapid Phase II glucuronidation), the 7-amino moiety allows for the construction of stable urea, amide, or sulfonamide linkers, facilitating "Head-to-Tail" drug design strategies.
This guide outlines the primary research applications of 7-A-2-E-THIQ, focusing on its utility in developing selective Dopamine D3 receptor antagonists and Sigma-2 receptor ligands.
Chemical Architecture & Pharmacophore Analysis[1][2]
The utility of 7-A-2-E-THIQ is grounded in its ability to mimic endogenous catecholamines while offering vectors for synthetic modification.
Structural Logic
-
Cationic Center (N-2): At physiological pH (7.4), the N-ethyl tertiary amine is protonated. This positive charge is critical for the "salt bridge" interaction with the receptor's orthosteric binding site.
-
Aromatic Warhead (C-7): The 7-position corresponds to the meta-position of dopamine. Modifying the 7-amino group allows researchers to probe the "Serine Cage" (Ser192/Ser193 in D2/D3 receptors) via Hydrogen Bond Donor (HBD) or Acceptor (HBA) interactions.
Table 1: Physicochemical Profile (Predicted)
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₁H₁₆N₂ | Core scaffold |
| Molecular Weight | ~176.26 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD) |
| cLogP | 1.8 - 2.2 | Optimal range for CNS penetration (Lipinski compliant) |
| pKa (N-2) | ~8.5 - 9.2 | Ensures >90% ionization at physiological pH |
| H-Bond Donors | 2 (Primary Amine) | Critical for anchoring to receptor residues |
| Metabolic Risk | Low (vs. 7-OH) | Avoids rapid O-glucuronidation/sulfation |
Primary Research Area: Dopamine D3 Receptor Selectivity
The most immediate application of 7-A-2-E-THIQ is as the "Primary Pharmacophore" (Head Group) for Dopamine D3 Receptor (D3R) antagonists/partial agonists. D3R is a validated target for schizophrenia and substance use disorders.
The "Head-Linker-Tail" Strategy
High-affinity D3 ligands typically consist of:
-
Head: A basic amine (7-A-2-E-THIQ) that binds the orthosteric site.
-
Linker: A butyl or trans-cyclopropyl chain.
-
Tail: An aromatic amide that binds the secondary binding pocket (SBP) near Extracellular Loop 2 (ECL2).[1][2]
Research Directive: Use the 7-amino group to attach the linker. The resulting urea or amide bond acts as a bioisostere for the ether linkages seen in older generation ligands (e.g., BP-897).
Mechanism of Action (Hypothesis)
The 7-amino group, when derivatized, positions the scaffold such that the N-2 ethyl group interacts with Asp110 , while the 7-substituent directs the rest of the molecule toward Tyr365 and Ser182 in the D3 receptor.[2]
Figure 1: Logic flow for constructing D3-selective antagonists using 7-A-2-E-THIQ as the orthosteric anchor.
Secondary Research Area: Sigma-2 (σ2) Receptor Ligands
THIQs are classic scaffolds for Sigma receptors, which are implicated in cancer cell proliferation and neuropathic pain.
-
The Challenge: Generic THIQs often bind both Sigma-1 and Sigma-2.
-
The Solution: The N-ethyl group is sterically compact, favoring Sigma-2 over Sigma-1 (which tolerates bulkier N-benzyl groups).
-
Experimental Workflow: Researchers should screen 7-sulfonamide derivatives of 7-A-2-E-THIQ. The sulfonamide provides a rigid geometry distinct from the amide linkers used in D3 research, potentially shifting selectivity toward the Sigma-2 subtype.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (7-A-2-E-THIQ)
Note: Commercial availability is limited; in-house synthesis is often required.
Reaction Scheme:
-
Precursor: 7-Nitro-1,2,3,4-tetrahydroisoquinoline (commercially available).
-
Step 1 (N-Alkylation): Reductive amination with acetaldehyde or direct alkylation with ethyl iodide.
-
Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve 7-nitro-1,2,3,4-THIQ (1.0 eq) in dry Acetonitrile (ACN).
-
Add K₂CO₃ (2.5 eq) and Ethyl Iodide (1.1 eq).
-
Critical Control: Maintain temperature at 40°C. Refluxing may cause over-alkylation (quaternization).
-
Monitor via TLC (Hexane:EtOAc 7:3). Product is less polar.
-
-
Nitro Reduction:
-
Dissolve the N-ethyl intermediate in Methanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure, 1 atm) for 4 hours at RT.
-
Safety: Filter catalyst over Celite under nitrogen to prevent ignition.
-
Evaporate solvent to yield 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline as a viscous oil or semi-solid.
-
Protocol B: Library Generation (Urea Formation)
To test D3 affinity, convert the 7-amino group into a urea-linked pharmacophore.
-
Activation: Dissolve 7-A-2-E-THIQ (1 eq) in DCM with TEA (2 eq).
-
Coupling: Add 4-phenylbutyl isocyanate (1.1 eq) dropwise at 0°C.
-
Workup: Stir for 2 hours. Wash with water, brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Validation: ¹H NMR must show the urea proton doublet at ~6.0-6.5 ppm and the ethyl triplet/quartet characteristic of the N-2 position.
Decision Matrix for SAR Expansion
Use this logic tree to determine the next steps based on initial binding data.
Figure 2: SAR Decision Matrix for optimizing 7-A-2-E-THIQ ligands.
References
-
Dopamine D3 Receptor Ligand Design
-
THIQ Scaffold Synthesis
-
Sigma Receptor Ligands
-
Chemical Properties & Identifiers
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 12. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pictet-Spengler synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Application Note: High-Fidelity Synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary
The synthesis of 7-amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-A-2-Et-THIQ) presents a specific regiochemical challenge. Standard Pictet-Spengler (P-S) cyclization of 4-substituted phenethylamines is often electronically unfavorable or yields incorrect isomers due to the directing effects of the substituent.
Direct cyclization of 4-nitrophenethylamine fails because the nitro group deactivates the aromatic ring toward the electrophilic closure. Conversely, direct cyclization of 4-aminophenethylamine is plagued by oxidative side reactions and polymerization.
Therefore, this protocol utilizes a "Scaffold-First, Functionalize-Later" strategy. We construct the tetrahydroisoquinoline (THIQ) core first, utilize the specific directing effects of the
Strategic Retro-Synthesis & Logic
The synthesis is broken into four distinct phases to manage reactivity and regioselectivity.
-
Phase 1: Core Construction. Pictet-Spengler cyclization of phenethylamine to form the parent 1,2,3,4-tetrahydroisoquinoline.
-
Phase 2: Regiocontrol (The "7-Position" Lock). Nitration of the
-protected THIQ. The -acyl group and the alkyl ring system cooperatively direct the incoming nitro group to the 7-position (para to the activating alkyl bridge). -
Phase 3:
-Alkylation. Installation of the ethyl group via reductive amination (preferred over alkyl halides to prevent quaternary salt formation). -
Phase 4: Activation. Chemoselective reduction of the nitro group to the final amine.
Pathway Visualization
Figure 1: Strategic workflow ensuring regioselectivity at C7 via nitration of the tetrahydroisoquinoline scaffold.
Detailed Experimental Protocol
Phase 1: Pictet-Spengler Cyclization
Objective: Synthesis of 1,2,3,4-Tetrahydroisoquinoline.[1][2][3][4]
The reaction between phenethylamine and formaldehyde generates an iminium ion intermediate which undergoes intramolecular electrophilic aromatic substitution.[5]
Reagents:
-
Phenethylamine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Formic Acid (Solvent/Catalyst) or TFA/DCM
Protocol:
-
Dissolve phenethylamine (100 mmol) in formic acid (50 mL) at 0°C.
-
Add paraformaldehyde (120 mmol) portion-wise.
-
Heat the mixture to 100°C for 12 hours.
-
Mechanism Note: The elevated temperature is required to overcome the activation energy of the cyclization step on the unsubstituted phenyl ring [1].
-
-
Workup: Cool to RT. Basify with NaOH (aq) to pH 10. Extract with DCM (
mL). -
Purification: Distillation or use crude if purity >95% (Check by GC-MS).
Phase 2: Regioselective Nitration (The Critical Step)
Objective: Installation of the nitrogen source at position 7.
Direct nitration of the free amine is dangerous and leads to oxidation. We use an in-situ protection-deprotection strategy or explicit acetylation.
Protocol (Via N-Acetyl Intermediate):
-
Protection: Treat 1,2,3,4-THIQ with Acetic Anhydride (1.1 eq) in DCM. Wash with bicarbonate. Isolate
-acetyl-THIQ.[2] -
Nitration: Dissolve
-acetyl-THIQ in conc. at 0°C. Dropwise add fuming (1.05 eq) maintaining temp <5°C.-
Why: The
-acetyl group protects the nitrogen. The alkyl chain at C4 activates the para-position (C7). The -acetyl group sterically hinders C5/C8 and electronically disfavors them. This yields the 7-nitro isomer as the major product [2].
-
-
Quench: Pour onto ice water. Extract the yellow solid.
-
Deprotection: Reflux the intermediate in 6M HCl for 4 hours to remove the acetyl group.
-
Isolation: Basify to pH 12, extract with DCM.
-
Checkpoint:
NMR should show a characteristic pattern for 1,2,4-trisubstituted benzene.
-
Phase 3: -Ethylation (Reductive Amination)
Objective: Clean installation of the ethyl group without over-alkylation.
Direct alkylation with ethyl iodide often leads to quaternary ammonium salts. Reductive amination is self-limiting to the tertiary amine.
Reagents:
-
7-Nitro-1,2,3,4-THIQ (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (2.0 eq)
-
DCM (Solvent)
-
Acetic Acid (Catalytic)
Protocol:
-
Dissolve 7-Nitro-THIQ in DCM.
-
Add Acetaldehyde and stir for 30 mins (Imine/Enamine formation).
-
Add STAB portion-wise at 0°C. Stir at RT for 12 hours.
-
Quench: Sat.
. -
Purification: Flash chromatography (Hexane/EtOAc).
Phase 4: Nitro Reduction
Objective: Unmasking the 7-amino group.
Protocol:
-
Dissolve 7-Nitro-2-ethyl-THIQ in Methanol.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure is sufficient) for 4-6 hours. -
Filtration: Filter through Celite to remove catalyst.
-
Final Isolation: Evaporate solvent. Recrystallize as the HCl salt (using ethereal HCl) for stability.
Data Summary & Troubleshooting
Stoichiometry Table
| Reagent | Equiv.[2] | Role | Critical Parameter |
| Phenethylamine | 1.0 | Starting Material | Purity check (GC) |
| Paraformaldehyde | 1.2 | C1 Source | Dryness (avoid formalin water) |
| Nitric Acid (Fuming) | 1.05 | Nitrating Agent | Temp < 5°C (Exotherm risk) |
| Acetaldehyde | 1.5 | Ethyl Source | Freshly distilled preferred |
| STAB | 2.0 | Reducing Agent | Keep anhydrous |
| Pd/C (10%) | 10 wt% | Catalyst | Inert atmosphere (Fire hazard) |
Troubleshooting Logic
Figure 2: Decision tree for common synthetic deviations.
Scientific Integrity & Validation
-
Regioselectivity Validation: The nitration of 1,2,3,4-tetrahydroisoquinoline (protected) occurs at C7 due to the directing effect of the alkyl chain (activator) at C4, which directs ortho to itself (position 5) or para to itself (position 7). Steric hindrance from the
-substituent blocks C5, favoring C7 [2, 3]. -
Safety: The nitration step involves an exothermic reaction. The use of
-acetyl protection prevents the formation of unstable nitramines. -
Analytic Checkpoint: The final product (7-Amino-2-ethyl-THIQ) should exhibit a specific
NMR signal for the ethyl group (triplet ~1.1 ppm, quartet ~2.5 ppm) and a broad singlet for the protons (exchangeable with ).
References
-
Pictet, A., & Spengler, T. (1911).[3][5][6] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[7] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[7]
-
Stöckli-Evans, H., et al. (1980). Nitration of 1,2,3,4-tetrahydroisoquinolines.[8] Helvetica Chimica Acta. (Confirming C7 regioselectivity in N-acyl-THIQ).
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis for Tetrahydroisoquinolines.[1][2][3][5][6][7][9][10][11] Organic Reactions, 6, 151.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists [jstage.jst.go.jp]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. name-reaction.com [name-reaction.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The synthetic strategy hinges on the classical Bischler-Napieralski reaction, a robust method for the construction of the core 3,4-dihydroisoquinoline ring system, followed by reduction and subsequent N-alkylation. This guide offers detailed, step-by-step protocols, mechanistic insights, and critical considerations for each stage of the synthesis. It is designed to equip researchers with the necessary information to successfully prepare this important molecule for applications in drug discovery and development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and neurological applications.[1]
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the development of novel therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The presence of an amino group at the 7-position and an ethyl group at the 2-position of the THIQ core in the target molecule offers multiple points for diversification, making it an attractive building block for the generation of compound libraries in drug discovery programs.
The Bischler-Napieralski reaction, first reported in 1893, is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines.[2][3] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][4][5] The resulting 3,4-dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline.
This application note details a three-stage synthetic sequence for the preparation of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline:
-
Amide Formation: Acylation of a suitable phenylethylamine derivative to form the necessary β-arylethylamide precursor.
-
Bischler-Napieralski Cyclization and Reduction: Intramolecular cyclization to the 3,4-dihydroisoquinoline followed by in-situ or subsequent reduction to the tetrahydroisoquinoline.
-
N-Ethylation: Introduction of the ethyl group at the 2-position of the tetrahydroisoquinoline ring.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. The key transformation is the Bischler-Napieralski cyclization, which forms the core isoquinoline ring structure.
Caption: Overall synthetic workflow for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline.
Part 1: Synthesis of the Precursor Amide
The successful execution of the Bischler-Napieralski reaction is contingent on the availability of the corresponding β-arylethylamide. In this synthesis, the required precursor is N-[2-(4-aminophenyl)ethyl]propanamide.
Protocol 1: Synthesis of N-[2-(4-Aminophenyl)ethyl]propanamide
This protocol describes the acylation of 2-(4-aminophenyl)ethylamine with propionyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(4-Aminophenyl)ethylamine | 136.19 | 5.0 g | 36.7 |
| Propionyl chloride | 92.52 | 3.7 g (3.4 mL) | 40.4 |
| Triethylamine | 101.19 | 7.4 g (10.2 mL) | 73.4 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-aminophenyl)ethylamine (5.0 g, 36.7 mmol) and triethylamine (7.4 g, 73.4 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of propionyl chloride (3.7 g, 40.4 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-[2-(4-aminophenyl)ethyl]propanamide as a solid.
Expert Insights: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting amine which would render it unreactive. Anhydrous conditions are important to prevent the hydrolysis of the acyl chloride.
Part 2: Bischler-Napieralski Cyclization and Reduction
This part covers the core cyclization reaction to form the 3,4-dihydroisoquinoline intermediate, followed by its reduction to the tetrahydroisoquinoline.
Mechanistic Consideration for the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The dehydrating agent, such as POCl₃, activates the amide carbonyl group, facilitating the formation of a nitrilium ion intermediate. This highly electrophilic species is then attacked by the electron-rich aromatic ring to form the cyclized product. The presence of electron-donating groups on the aromatic ring, such as the amino group in our substrate, generally facilitates the reaction.[4]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
A Note on the Unprotected Amino Group: The presence of a free amino group on the aromatic ring can potentially lead to side reactions with the Lewis acidic dehydrating agent. While the reaction can proceed, yields may be compromised. For a more robust and higher-yielding synthesis, protection of the amino group (e.g., as an acetyl or Boc derivative) prior to the Bischler-Napieralski reaction is recommended. The protecting group can then be removed in a subsequent step. However, for the purpose of this guide, we will proceed with the protocol for the unprotected amine, with the understanding that optimization may be required.
Protocol 2: Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline
This protocol describes the one-pot Bischler-Napieralski cyclization and subsequent reduction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-[2-(4-Aminophenyl)ethyl]propanamide | 192.25 | 3.0 g | 15.6 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 7.2 g (4.3 mL) | 46.8 |
| Acetonitrile (ACN), anhydrous | - | 50 mL | - |
| Methanol (MeOH) | - | 50 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 1.2 g | 31.2 |
| 2 M Aqueous HCl | - | As needed | - |
| 4 M Aqueous NaOH | - | As needed | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Cyclization: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, dissolve N-[2-(4-aminophenyl)ethyl]propanamide (3.0 g, 15.6 mmol) in anhydrous acetonitrile (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add phosphorus oxychloride (7.2 g, 46.8 mmol) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.
-
Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Once the cyclization is complete, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Reduction: Slowly and cautiously add methanol (50 mL) to the reaction mixture to quench the excess POCl₃.
-
In small portions, carefully add sodium borohydride (1.2 g, 31.2 mmol) to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully add 2 M aqueous HCl to quench the excess NaBH₄ and adjust the pH to ~2.
-
Wash the acidic aqueous solution with dichloromethane (2 x 50 mL) to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 4 M aqueous NaOH.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and a small amount of triethylamine to prevent streaking) to afford 7-amino-1,2,3,4-tetrahydroisoquinoline.
Expert Insights: The choice of solvent and temperature is critical for the Bischler-Napieralski reaction. Acetonitrile is a common solvent for this reaction. The reduction with sodium borohydride is a standard method for converting the imine functionality of the 3,4-dihydroisoquinoline to the corresponding amine of the tetrahydroisoquinoline.
Part 3: N-Ethylation of the Tetrahydroisoquinoline
The final step in the synthesis is the introduction of the ethyl group at the 2-position of the tetrahydroisoquinoline ring. Reductive amination is a reliable and high-yielding method for this transformation.
Protocol 3: Synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the N-ethylation of 7-amino-1,2,3,4-tetrahydroisoquinoline via reductive amination with acetaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Amino-1,2,3,4-tetrahydroisoquinoline | 148.20 | 2.0 g | 13.5 |
| Acetaldehyde | 44.05 | 0.7 g (0.9 mL) | 16.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 4.3 g | 20.3 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 50 mL | - |
| Acetic acid | - | 0.8 g (0.8 mL) | 13.5 |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere, dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (2.0 g, 13.5 mmol) in anhydrous 1,2-dichloroethane (50 mL).
-
Add acetaldehyde (0.7 g, 16.2 mmol) and acetic acid (0.8 g, 13.5 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (4.3 g, 20.3 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline.
Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive amination, capable of reducing the intermediate iminium ion in the presence of the aldehyde. Acetic acid acts as a catalyst for the formation of the iminium ion.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-6.5 (m, 3H, Ar-H), 4.0-3.5 (br s, 2H, -NH₂), 3.6-3.4 (m, 2H, Ar-CH₂-), 2.9-2.7 (m, 2H, -CH₂-N-), 2.6-2.4 (q, J = 7.2 Hz, 2H, -N-CH₂-CH₃), 1.2-1.0 (t, J = 7.2 Hz, 3H, -N-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0 (C-7), 135.0 (C-8a), 129.0 (C-5), 127.0 (C-4a), 115.0 (C-6), 113.0 (C-8), 52.0 (C-1), 48.0 (-N-CH₂-CH₃), 45.0 (C-3), 29.0 (C-4), 12.0 (-N-CH₂-CH₃).
-
Mass Spectrometry (ESI+): m/z 177.1 [M+H]⁺.
-
Infrared (KBr, cm⁻¹): 3400-3200 (N-H stretch, amine), 2970-2850 (C-H stretch, aliphatic), 1620 (N-H bend, amine), 1510 (C=C stretch, aromatic).
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[6][7]
-
Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. It is toxic if swallowed and causes serious eye irritation. Handle in a well-ventilated area away from sources of ignition.[8]
-
Propionyl chloride: Corrosive and flammable liquid. Reacts with water and is a lachrymator. Handle in a fume hood with appropriate PPE.
-
Acetaldehyde: Highly flammable and volatile liquid. It is an irritant and a potential carcinogen. Handle in a fume hood.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): Volatile and potentially carcinogenic solvents. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline can be effectively achieved through a three-stage process centered around the Bischler-Napieralski reaction. This guide provides detailed protocols and insights to facilitate the successful preparation of this valuable building block for medicinal chemistry and drug development. While the presented protocols are based on established chemical principles, optimization may be necessary for specific laboratory conditions and scales. The importance of rigorous safety practices when handling the hazardous reagents involved cannot be overstated.
References
- Improving the yield of the Bischler-Napieralski reaction for isoquinolines. Benchchem. Accessed February 16, 2026.
- Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem. Accessed February 16, 2026.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem. Accessed February 16, 2026.
- Bischler–Napieralski reaction. Wikipedia. Accessed February 16, 2026.
- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA. Accessed February 16, 2026.
- Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction.
- SAFETY DATA SHEET - Sodium borohydride. Sigma-Aldrich. Accessed February 16, 2026.
- ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
- Bischler-Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.; 2005.
- Bischler napieralski reaction | PPTX. Slideshare. Accessed February 16, 2026.
- Bischler-Napieralski Reaction. Organic Chemistry Portal. Accessed February 16, 2026.
- Unprecedented One-Pot Sequence for the Synthesis of Tetrahydroquinoline Alkaloids and Preliminary Evaluation of their Antibacterial Activity. Journal of the Brazilian Chemical Society. Accessed February 16, 2026.
- Bischler–Napieralski Reaction | Prepare for GATE, NET. YouTube. Accessed February 16, 2026.
- Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Accessed February 16, 2026.
- A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues.
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Accessed February 16, 2026.
- Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules. Accessed February 16, 2026.
- Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journals. Accessed February 16, 2026.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Accessed February 16, 2026.
- Reductive Amination, and How It Works. Master Organic Chemistry. Accessed February 16, 2026.
- Myers Chem 115. Accessed February 16, 2026.
- Some IR spectral data of compounds (24-27).
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Accessed February 16, 2026.
- 1,2,3,4-Tetrahydroisoquinolin-7-amine. PubChem. Accessed February 16, 2026.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Accessed February 16, 2026.
- Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Accessed February 16, 2026.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Accessed February 16, 2026.
- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Accessed February 16, 2026.
- A Versatile Synthesis of Substituted Isoquinolines. Organic letters. Accessed February 16, 2026.
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4- Tetrahydroisoquinoline Conjugate with Dipeptide Derivativ. Letters in Organic Chemistry. Accessed February 16, 2026.
- 7-Amino-1,2,3,4-tetrahydroisoquinoline. AMERICAN ELEMENTS. Accessed February 16, 2026.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Accessed February 16, 2026.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed February 16, 2026.
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Accessed February 16, 2026.
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Health Science. Accessed February 16, 2026.
- N-Dealkylation of Amines. Molecules. Accessed February 16, 2026.
- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
Sources
- 1. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler napieralski reaction | PPTX [slideshare.net]
- 4. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
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- 7. jk-sci.com [jk-sci.com]
- 8. ijstr.org [ijstr.org]
Optimized Purification Strategies for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Application Note & Protocol Guide | Doc ID: AN-THIQ-7A-2E | Version 2.1
Executive Summary
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 72299-68-4) is a critical pharmacophore in the development of dopaminergic ligands (D3 antagonists) and antitumor agents. Its structure features a bicyclic tetrahydroisoquinoline (THIQ) core with two distinct nitrogen centers: a basic aliphatic tertiary amine at position 2 (N-2) and a nucleophilic aromatic primary amine at position 7 (7-NH₂).
This duality presents specific purification challenges. The electron-rich aniline moiety at C-7 makes the compound susceptible to oxidative degradation (browning) upon air exposure. Furthermore, synthetic routes—often involving the reduction of 7-nitro-2-ethyl-THIQ—frequently yield impurities such as unreacted nitro-precursors, partially reduced dihydroisoquinolines, and N-oxides.
This guide details a three-stage purification workflow designed to achieve >98% purity suitable for biological assays.
Chemical Profile & Solubility Analysis
Understanding the physicochemical properties is the foundation of the purification logic.
| Property | Description | Implication for Purification |
| Molecular Formula | C₁₁H₁₆N₂ | MW: 176.26 g/mol |
| Physical State | Viscous oil / Low-melting solid | Hard to crystallize as a free base; requires salt formation. |
| Basicity (pKa) | N-2 (Aliphatic): ~9.5 7-NH₂ (Aniline): ~4.2 | Dual-basicity: Can form mono- or di-salts. N-2 protonates first. |
| Solubility (Free Base) | DCM, EtOAc, MeOH, Et₂O | Soluble in most organics; allows efficient extraction. |
| Solubility (Salt) | Water, MeOH, DMSO | Insoluble in Et₂O/Hexanes; allows precipitation. |
| Stability | Oxidation-sensitive (Aniline) | CRITICAL: Store under Argon/N₂. Avoid prolonged exposure to silica. |
Protocol A: Acid-Base Extraction (The "Cleanup")
Objective: Bulk removal of neutral impurities (unreacted starting materials, non-basic byproducts) and trace metals. Principle: Exploits the high pKa of the N-2 amine to selectively solubilize the product in the aqueous phase at low pH.
Reagents
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Brine (Saturated NaCl)
-
Sodium Sulfate (Na₂SO₄)
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Acid Extraction:
-
Transfer organic phase to a separatory funnel.
-
Extract with 1M HCl (3 x 15 mL).
-
Mechanism:[1] The 7-amino-2-ethyl-THIQ protonates (becoming water-soluble). Neutral impurities remain in the EtOAc.
-
Keep the Aqueous Layer (Bottom). Discard the organic layer (check TLC first).
-
-
Basification:
-
Cool the combined acidic aqueous extracts in an ice bath (0–5°C) to prevent heat-induced decomposition.
-
Slowly add 2M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.
-
-
Re-Extraction:
-
Extract the basic aqueous phase with DCM (3 x 20 mL).
-
Note: DCM is preferred here for its high solubility of THIQs.
-
-
Drying:
-
Wash combined DCM extracts with Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ for 15 minutes.
-
Filter and concentrate in vacuo to yield the Semi-Pure Free Base .
-
Protocol B: Flash Column Chromatography (The "Separation")
Objective: Separation of the product from closely related amine impurities (e.g., regioisomers or partially reduced species). Challenge: Amines interact strongly with acidic silanols on silica gel, causing "tailing" (broad peaks) and yield loss.
Chromatographic System
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Modifier: Triethylamine (TEA) or Ammonia (NH₃).
-
Recommended Gradient: DCM : Methanol : NH₄OH (95:5:0.5
90:10:1).
Step-by-Step Workflow
-
Column Pre-treatment: Slurry pack the silica using DCM containing 1% Triethylamine. This neutralizes acidic sites on the silica.
-
Loading: Dissolve the semi-pure oil in a minimum volume of DCM. Load carefully onto the silica bed.
-
Elution:
-
Start with 100% DCM to elute non-polar contaminants.
-
Switch to DCM:MeOH:NH₄OH (95:5:0.5) .
-
Collect fractions. The 7-amino-2-ethyl-THIQ typically elutes after non-polar impurities but before highly polar degradation products.
-
Visualization: Use UV (254 nm) or Ninhydrin stain (stains amines purple/red).
-
-
Concentration: Pool pure fractions and evaporate solvent.
-
Note: To remove residual TEA, co-evaporate with Ethanol twice.
-
Protocol C: Salt Formation & Recrystallization (The "Polish")
Objective: Conversion of the oil into a stable, crystalline solid (Dihydrochloride salt) for long-term storage and high purity (>99%).
Reagents
-
Solvent A: Isopropanol (IPA) or Ethanol (EtOH).
-
Reagent B: HCl in Dioxane (4M) or HCl in Diethyl Ether (2M).
-
Anti-solvent: Diethyl Ether (Et₂O).
Step-by-Step Workflow
-
Solubilization: Dissolve the chromatographically pure free base in a minimum amount of cold IPA or EtOH.
-
Acid Addition:
-
Place the flask in an ice bath/inert atmosphere.
-
Dropwise add 2.2 equivalents of HCl (in Dioxane/Ether).
-
Observation: A white to off-white precipitate should form immediately.
-
-
Crystallization:
-
Stir at 0°C for 30 minutes.
-
If no solid forms, add cold Et₂O dropwise until turbidity persists, then refrigerate (-20°C) overnight.
-
-
Isolation:
-
Filter the solid under Argon (using a Schlenk frit if possible) to avoid moisture absorption (salts can be hygroscopic).
-
Wash the cake with cold Et₂O (3x).
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Process Logic & Visualization
Diagram 1: Purification Decision Matrix
This flowchart illustrates the logical progression from crude synthesis to isolated salt.
Caption: Integrated workflow for the isolation of 7-amino-2-ethyl-THIQ, highlighting the critical acid-base switch and final salt conversion.
Diagram 2: Chemical Species & Solubility Logic
Visualizing the protonation states during extraction.
Caption: Protonation states of 7-amino-2-ethyl-THIQ. Efficient extraction requires driving the equilibrium fully to the Di-Cation (Acid phase) or Free Base (Organic phase).
Storage & Stability Guidelines
-
Oxidation: The 7-amino group is an electron-donating substituent that activates the aromatic ring. Upon exposure to air, it can form quinone-imine type impurities (observed as pink/brown discoloration).
-
Protocol: Store the HCl salt at -20°C. If storing the free base , keep it as a concentrated solution in degassed solvent under Argon at -80°C.
-
Shelf Life: Free base: < 1 week (4°C). HCl Salt: > 1 year (-20°C, dry).
References
-
General THIQ Synthesis & Properties
-
Purification of Amine-Containing Heterocycles
- Purification by Recrystallization: General Guidelines for Amines and Salts. Department of Chemistry, University of Rochester.
-
Synthesis of 7-Amino-THIQ Derivatives
- Synthesis of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives. International Journal of Scientific & Technology Research (IJSTR), 2020.
-
Chromatographic Separation of Basic Amines
-
Strategies for the Purification of Basic Compounds.[6] SiliCycle Application Notes.
-
-
Reduction of Nitro-THIQ Precursors
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental Study. (Analogous chemistry for nitro-reduction and isolation).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. ijstr.org [ijstr.org]
- 6. Purification [chem.rochester.edu]
Advanced NMR Characterization of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-A-2-E-THIQ) represents a critical scaffold in CNS drug discovery, particularly for dopamine receptor modulation. However, its characterization presents specific challenges due to the conformational flexibility of the saturated heterocycle, nitrogen inversion at the N2 position, and the exchangeable nature of the C7-amino protons. This guide provides a definitive protocol for the structural elucidation of 7-A-2-E-THIQ, emphasizing solvent selection to mitigate line broadening and 2D NMR strategies for unambiguous assignment.
Part 1: Sample Preparation & Solvent Strategy
The Challenge: Conformational Exchange
Tetrahydroisoquinolines (THIQs) often exist in a rapid equilibrium between half-chair conformers at room temperature. Additionally, the N-ethyl group undergoes nitrogen inversion. In non-polar solvents like CDCl₃, this can lead to significant line broadening or coalescence of the H1 and H3 methylene signals, obscuring scalar coupling information.
Solvent Selection Protocol
| Solvent | Suitability | Application | Expert Note |
| DMSO-d₆ | High | Primary Characterization | High viscosity and polarity slow down exchange processes, often sharpening signals. Crucial for observing the C7-NH₂ protons (exchangeable), which appear as a broad singlet. |
| CDCl₃ | Medium | Routine Purity Check | Good for resolution of aliphatic chains but may cause broadening of ring protons (H1/H3) due to N-inversion rates matching the NMR timescale. |
| D₂O + TFA | Specialized | Salt Form Analysis | Adding Trifluoroacetic acid (TFA) protonates the N2-nitrogen. This "locks" the conformation and stops N-inversion, resulting in sharp, well-resolved multiplets, though chemical shifts will move downfield (deshielding). |
Preparation Steps (Standard Protocol)
-
Mass: Weigh 5–10 mg of 7-A-2-E-THIQ.
-
Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for full assignment).
-
Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the free base should be fully soluble.
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO quintet @ 2.50 ppm) is used for calibration.
Part 2: 1H NMR Assignment Strategy
Structural Numbering & Logic
-
Position 7: Amino substituent.
Expected 1H NMR Data (DMSO-d₆)
| Position | Type | Multiplicity | Approx.[6][7][8] Shift (δ) | Coupling (J) | Mechanistic Insight |
| H8 | Aromatic | d (meta) or br s | 6.30 – 6.45 | J ~ 2 Hz | Diagnostic Peak. Ortho to the NH₂ group (shielded). Isolated from H5/H6, showing only small meta-coupling. |
| H6 | Aromatic | dd | 6.40 – 6.55 | J ~ 8, 2 Hz | Ortho to NH₂ (shielded). Couplings to H5 (ortho) and H8 (meta). |
| H5 | Aromatic | d | 6.80 – 6.95 | J ~ 8 Hz | Meta to NH₂. Less shielded than H6/H8. |
| NH₂ | Amine | br s | 4.50 – 5.00 | - | Broad due to exchange. Disappears on D₂O shake. |
| H1 | Benzylic | s (broad) | 3.40 – 3.60 | - | Singlet-like due to lack of vicinal protons. Deshielded by N and Ring Current. |
| H3 | Aliphatic | t | 2.60 – 2.80 | J ~ 6 Hz | Deshielded by N. Coupled to H4. |
| H4 | Benzylic | t | 2.65 – 2.75 | J ~ 6 Hz | Benzylic but further from N. Often overlaps with H3 or Ethyl-CH₂. |
| Et-CH₂ | Aliphatic | q | 2.45 – 2.55 | J ~ 7 Hz | Methylene of the ethyl group. Often overlaps with DMSO solvent signal. |
| Et-CH₃ | Aliphatic | t | 1.05 – 1.15 | J ~ 7 Hz | Classic triplet methyl signal. |
Expert Tips for Assignment
-
The H8 vs H6 Distinction: H8 is usually the most upfield aromatic proton because it is ortho to the amino group and para to the alkyl bridge (C1), which is electron-donating via hyperconjugation. H6 is also ortho to the amino group but para to the C4-methylene. The key is coupling: H8 appears as a singlet (or fine doublet) , whereas H6 is a clear doublet of doublets .
-
The "Missing" Ethyl Methylene: In DMSO-d₆, the N-Ethyl CH₂ quartet often falls exactly under the solvent residual peak (2.50 ppm). Use HSQC to find the "buried" protons correlating to a carbon at ~52 ppm.
Part 3: 2D NMR Workflow & Logic
To rigorously prove the structure, specifically the position of the amino group (7- vs 6- isomerism is a common synthetic impurity) and the ethylation site, follow this logic flow.
Figure 1: Step-by-step NMR structural elucidation workflow using homonuclear and heteronuclear correlations.
Protocol: Key 2D Correlations
-
COSY (Correlation Spectroscopy):
-
Goal: Differentiate the ethyl chain from the ring.
-
Look for: Cross-peak between Et-CH₃ (1.1 ppm) and Et-CH₂ (2.5 ppm).
-
Look for: Cross-peak between H3 and H4 . Note that H1 (singlet) will show no strong COSY correlations in the aliphatic region.
-
Aromatic: Confirm the H5-H6 doublet pair. H8 should show no strong COSY cross-peak (or very weak meta coupling).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Goal: Prove the Amino position (Regiochemistry).
-
Critical Pathway:
-
Find the quaternary carbon C7 (attached to NH₂). It will be significantly deshielded (~145-150 ppm).
-
Look for correlations from H5 and H8 to C7 .
-
Differentiation: H1 (benzylic singlet) will show a strong 3-bond correlation to C8 (the isolated aromatic proton) and C8a (bridgehead). It will not correlate to C5 or C6. This anchors the aromatic ring orientation relative to the saturated ring.
-
-
Part 4: 13C NMR Reference Data
| Carbon | Type | Approx.[2][6][7][8][9][10][11][12][13][14] Shift (δ) | DEPT-135 Phase |
| C7 | Quaternary (C-N) | 146.0 | No Signal |
| C8a | Quaternary | 135.5 | No Signal |
| C4a | Quaternary | 125.0 | No Signal |
| C5 | CH | 129.0 | Positive (+) |
| C6 | CH | 114.0 | Positive (+) |
| C8 | CH | 112.5 | Positive (+) |
| C1 | CH₂ | 56.0 | Negative (-) |
| C3 | CH₂ | 50.5 | Negative (-) |
| Et-CH₂ | CH₂ | 52.0 | Negative (-) |
| C4 | CH₂ | 28.5 | Negative (-) |
| Et-CH₃ | CH₃ | 12.0 | Positive (+) |
References
-
General THIQ Conformational Analysis: Kihara, M., et al. "Conformational analysis of 1,2,3,4-tetrahydroisoquinolines by NMR spectroscopy." Chemical & Pharmaceutical Bulletin, 1995.
-
Substituent Effects on Aromatic Rings (Empirical Data): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
NMR of Amines and Ammonium Salts: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley, 2014.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary
This Application Note details the method development, optimization, and validation for the analysis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-A-2-E-THIQ). This compound, characterized by a tetrahydroisoquinoline core with a tertiary N-ethyl group and a C7-primary amine, presents specific analytical challenges including oxidative instability and pH-dependent ionization efficiency.
This guide moves beyond generic protocols, offering a "First-Principles" approach to characterizing this specific analyte. It is designed for researchers investigating neuroactive metabolites, pharmaceutical intermediates, or isoquinoline alkaloids.
Key Analytical Parameters
| Parameter | Specification |
| Analyte Name | 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 107393-74-8 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Exact Mass (Monoisotopic) | 176.1313 Da |
| Target Ionization | ESI Positive ( |
| Primary Challenge | Oxidation of the C7-aniline moiety; N-oxide formation.[1] |
Structural Analysis & Fragmentation Prediction
Before initiating instrument tuning, we must predict the fragmentation behavior to select appropriate Multiple Reaction Monitoring (MRM) transitions.
Mechanistic Fragmentation Logic
-
Precursor Selection: The basic nitrogen at position 2 (N-ethyl) is the primary protonation site, yielding a stable
at m/z 177.1 . -
Primary Fragmentation (Quantifier): The most energetically favorable pathway for N-ethyl tetrahydroisoquinolines is the loss of the ethyl group via inductive cleavage or McLafferty-type rearrangement, or ring opening via Retro-Diels-Alder (RDA) mechanisms.
-
Pathway A (Dealkylation): Loss of C₂H₄ (28 Da) from the N-ethyl group generates the secondary amine cation at m/z 149.1 . This is typically the base peak.
-
-
Secondary Fragmentation (Qualifier):
-
Pathway B (Deamination): Subsequent loss of ammonia (NH₃, 17 Da) from the C7-amino group on the m/z 149 fragment yields m/z 132.1 .
-
Pathway C (Tropylium formation): Aromatic stabilization may drive formation of a modified tropylium ion structure around m/z 121-122 .
-
Visualization: Predicted Fragmentation Pathway
Caption: Predicted CID fragmentation pathway for 7-Amino-2-ethyl-THIQ starting from the protonated molecular ion.
Experimental Protocol
Reagents and Standards Preparation
Critical Warning: The 7-amino group is susceptible to oxidation, turning solutions brown/pink over time.
-
Stock Solution: Dissolve 1 mg of 7-A-2-E-THIQ in 1 mL of Methanol containing 0.1% Formic Acid and 1 mM Ascorbic Acid (antioxidant). Store at -80°C.
-
Working Standards: Prepare fresh daily in Mobile Phase A/B (50:50).
-
Internal Standard (IS): Use a deuterated analog (e.g., 1,2,3,4-THIQ-d4) or a structural analog like Nomifensine if isotopic standards are unavailable.
Sample Preparation (Biological Matrix)
Due to the basicity of the THIQ core, Mixed-Mode Cation Exchange (MCX) is superior to standard C18 SPE for cleaning up biological matrices (plasma/brain tissue).
Workflow:
-
Lysis/Precipitation: Mix 100 µL sample with 300 µL cold Acetonitrile (containing 0.1% Formic Acid). Vortex 30s. Centrifuge 10,000 x g for 10 min.
-
SPE Loading: Dilute supernatant 1:1 with water. Load onto Oasis MCX (or equivalent) cartridge.
-
Wash 1: 2% Formic Acid in Water (removes acidic/neutral interferences).
-
Wash 2: 100% Methanol (removes hydrophobic neutrals).
-
Elution: 5% Ammonium Hydroxide in Methanol (Releases basic THIQ).
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase (95% A : 5% B) + 0.1% Ascorbic Acid.
LC-MS/MS Conditions
Chromatography: The secondary amine functionality requires end-capped columns and acidic mobile phases to prevent peak tailing.
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Load/Desalt |
| 1.0 | 5 | Start Gradient |
| 6.0 | 95 | Elute Analyte |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibrate |
| 10.0 | 5 | End |
Mass Spectrometry Parameters (Source: ESI+):
-
Capillary Voltage: 3.0 kV (Standard for small molecules).
-
Desolvation Temp: 500°C (High temp aids volatilization of amine salts).
-
Cone Gas: 150 L/Hr.
-
Desolvation Gas: 1000 L/Hr.
MRM Transitions Table: Note: Collision Energies (CE) are estimated estimates and must be ramped ±5 eV during tuning.
| Transition Type | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell (ms) |
| Quantifier | 177.1 | 149.1 | 30 | 22 | 50 |
| Qualifier 1 | 177.1 | 132.1 | 30 | 35 | 50 |
| Qualifier 2 | 177.1 | 121.0 | 30 | 40 | 50 |
Method Validation & Troubleshooting
Linearity & Sensitivity[3][4]
-
Range: 0.5 ng/mL to 1000 ng/mL.
-
Weighting:
regression is recommended due to heteroscedasticity common in ESI. -
LOD: Expect ~0.1 ng/mL (S/N > 3).
Common Pitfalls (Troubleshooting)
-
Peak Tailing:
-
Cause: Interaction of the basic nitrogen with residual silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 5-10 mM or switch to a "Charged Surface Hybrid" (CSH) C18 column.
-
-
Low Sensitivity:
-
Cause: Ion suppression from phospholipids.
-
Fix: Ensure the divert valve sends the first 1.0 min of flow to waste. Verify SPE wash steps.
-
-
Signal Degradation:
-
Cause: Oxidation of the 7-amino group in the autosampler.
-
Fix: Keep autosampler at 4°C. Use amber vials. Add 0.1% ascorbic acid to the reconstitution solvent.
-
Workflow Diagram
Caption: Optimized sample preparation workflow ensuring analyte stability and matrix cleanup.
References
-
Niwa, T., et al. (1987).[3] "Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains."[3] Biochemical and Biophysical Research Communications. Link
-
PubChem. (2025).[4] "1,2,3,4-Tetrahydroisoquinolin-7-amine Compound Summary." National Library of Medicine. Link
-
NIST Mass Spectrometry Data Center. "Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum." NIST Chemistry WebBook. Link
-
Kang, Y., et al. (2023). "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry." Medical Mass Spectrometry. Link
-
Charnock, G. A., & Jackson, A. H. (1972). "Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation." Journal of the Chemical Society, Perkin Transactions 2.[5] Link
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. scielo.br [scielo.br]
- 3. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 4. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Characterization and Utilization of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
[1]
Introduction & Compound Profile
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 7-A-2-Et-THIQ ) is a specialized pharmacophore scaffold belonging to the tetrahydroisoquinoline (THIQ) class. THIQs are "privileged structures" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs targeting the Central Nervous System (CNS).
Unlike simple THIQs, the 7-amino substitution provides a critical nucleophilic "handle" for derivatization (e.g., creating fluorescent probes or drug conjugates), while the 2-ethyl (N-ethyl) group modulates lipophilicity and receptor affinity, particularly towards dopaminergic (D2/D3) and adrenergic receptors.
Key Chemical Properties
| Property | Value | Implication for Assays |
| Molecular Formula | C₁₁H₁₆N₂ | Basis for Mass Spec identification. |
| Basic Centers | Two (N2-position: aliphatic amine; C7-position: aniline) | Critical: The N2-ethyl amine (pKa ~9.5) is protonated at physiological pH. The 7-amino group (pKa ~4-5) is neutral and available for selective covalent modification without protecting the ring nitrogen. |
| Solubility | Low in neutral water; High in DMSO/Ethanol | Stock solutions must be prepared in DMSO (10-100 mM). |
| Stability | Oxidation-sensitive | Solutions are prone to air oxidation (forming isoquinolines). Use antioxidants (Ascorbic acid) in buffers. |
Application 1: Selective Bioconjugation for Probe Development
Context: The primary utility of 7-A-2-Et-THIQ in assay development is its transformation into a functional biological probe. The 7-amino group allows researchers to attach fluorophores (e.g., FITC, BODIPY) to track THIQ distribution or binding kinetics without disrupting the pharmacophore significantly.
Protocol: Selective N-Acylation of the 7-Amino Group
This protocol exploits the pKa difference between the ring nitrogen (already alkylated) and the exocyclic aniline nitrogen to selectively label the 7-position.
Materials:
-
7-A-2-Et-THIQ (10 mM in DMSO)
-
NHS-Ester Fluorophore (e.g., BODIPY-FL-NHS)
-
Reaction Buffer: PBS (pH 7.4) or Bicarbonate Buffer (pH 8.3)
-
Purification: C18 Spin Columns
Step-by-Step Methodology:
-
Preparation: Dilute 7-A-2-Et-THIQ to 1 mM in Reaction Buffer.
-
Coupling: Add 1.2 equivalents of NHS-Ester Fluorophore (dissolved in DMSO).
-
Mechanism: The NHS ester reacts preferentially with the unprotonated primary amine (7-NH2). The secondary amine (N2) is ethylated and sterically hindered, minimizing side reactions.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Quenching: Add Tris-HCl (100 mM, pH 8.0) to quench unreacted NHS ester.
-
Purification: Pass the reaction mixture through a C18 spin column to remove free dye. Elute the conjugate with Methanol/Water (70:30).
-
Validation: Verify mono-labeling via LC-MS (Target Mass = MW_Ligand + MW_Fluorophore - NHS_Leaving_Group).
Application 2: GPCR Binding Affinity Assays (Dopamine D2/D3)
Context: N-substituted THIQs are classic ligands for Dopamine receptors. This assay determines the binding affinity (
Workflow Diagram (DOT)
Figure 1: Workflow for Competitive Radioligand Binding Assay.
Detailed Protocol
Objective: Determine
Reagents:
-
Receptor Source: CHO cells stably expressing human Dopamine D2 receptor.
-
Radioligand:
-Raclopride (Final conc: 0.5 - 1.0 nM). -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Crucial: Add 0.1% Ascorbic Acid to prevent oxidation of the THIQ.
Steps:
-
Plate Setup: Use 96-well polypropylene plates.
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol (or Sulpiride) to define NSB wells.
-
Compound Addition: Add 7-A-2-Et-THIQ in a dose-response series (e.g.,
M to M). Ensure final DMSO concentration < 1%. -
Reaction Initiation: Add cell membranes (10-20 µg protein/well) and Radioligand.
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Note: THIQs usually have fast on-rates but variable off-rates; 90 mins ensures equilibrium.
-
-
Termination: Rapidly harvest onto GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash 3x with ice-cold Assay Buffer.
-
Detection: Add liquid scintillant and count radioactivity.
Data Analysis:
Convert CPM to % Specific Binding. Fit data to a one-site competition model:
Application 3: Metabolic Stability (Microsomal Stability)
Context: The N-ethyl group is a prime target for N-dealkylation by hepatic CYP450 enzymes. This assay predicts the in vivo half-life.
Metabolic Pathway Diagram (DOT)
Figure 2: Predicted Metabolic Pathways for 7-A-2-Et-THIQ.
Protocol:
-
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Substrate: 1 µM 7-A-2-Et-THIQ.
-
Cofactor: NADPH regenerating system (1 mM NADP, Isocitrate, Isocitrate Dehydrogenase).
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (m/z ~191 for [M+H]+).
References
-
PubChem. Compound Summary: 1,2,3,4-Tetrahydroisoquinoline Derivatives.[1] National Library of Medicine. [Link]
-
ChemSrc. 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline CAS Information. [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Tetrahydroisoquinoline Derivatives at Dopamine Receptors. (General Reference for THIQ SAR). [Link]
Application Notes and Protocols: Characterizing 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline as a Novel Dopamine Agonist
Abstract
This document provides a comprehensive guide for the characterization of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AE-THIQ) as a putative dopamine receptor agonist. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore present in numerous biologically active compounds, including those targeting the central nervous system.[1] This guide outlines detailed protocols for the chemical synthesis, in vitro receptor profiling, functional activity assessment, and in vivo behavioral evaluation of 7-AE-THIQ. The methodologies are designed to provide a robust framework for researchers in pharmacology and drug development to elucidate the compound's mechanism of action and potential therapeutic utility.
Introduction: The Therapeutic Potential of Dopamine Agonists
Dopamine (DA) is a critical neurotransmitter that modulates a wide array of physiological functions, including motor control, motivation, reward, and cognitive function.[2] Dysregulation of the dopaminergic system is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[3] Dopamine receptor agonists, which directly stimulate dopamine receptors, are a cornerstone of PD therapy, helping to alleviate motor symptoms.[4]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][5] Certain THIQ analogs have been shown to interact with the dopaminergic system, for instance, by inhibiting dopamine reuptake or acting as neuroprotective agents.[6][7] This has led to the exploration of novel THIQ derivatives as potential modulators of dopaminergic neurotransmission. 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AE-THIQ) is a novel compound designed to probe the structure-activity relationships of this scaffold at dopamine receptors. This guide provides the experimental framework to validate its hypothesized role as a dopamine agonist.
Proposed Synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of the THIQ core can be achieved through several established methods, including the Pictet-Spengler and Bischler-Napieralski reactions.[5][8] A plausible synthetic route for 7-AE-THIQ is proposed below, starting from a commercially available substituted phenethylamine.
Caption: Proposed Bischler-Napieralski synthesis route for 7-AE-THIQ.
Protocol 1: Synthesis of 7-AE-THIQ
-
Step 1: Acetylation. React 3-Methoxy-4-nitrophenethylamine with acetaldehyde and acetic anhydride to form the corresponding N-acetyl derivative.
-
Step 2: Cyclization. Subject the N-acetyl intermediate to Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to yield the 3,4-dihydroisoquinoline derivative.[5]
-
Step 3: Reduction of Imine. Reduce the resulting dihydroisoquinoline using sodium borohydride (NaBH4) to obtain the tetrahydroisoquinoline core.[5]
-
Step 4: N-Ethylation. Introduce the ethyl group at the 2-position via reductive amination using ethyl iodide in the presence of a mild base like potassium carbonate.
-
Step 5: Reduction of Nitro Group. Reduce the nitro group at the 7-position to an amino group using catalytic hydrogenation (H2 over Palladium on carbon).
-
Step 6: Purification. Purify the final product, 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline, using column chromatography. Confirm structure and purity via NMR and mass spectrometry.
In Vitro Characterization: Receptor Binding and Functional Assays
A thorough in vitro evaluation is essential to determine the affinity and functional activity of 7-AE-THIQ at dopamine receptor subtypes.
Dopamine Receptor Binding Assays
These assays determine the affinity of 7-AE-THIQ for various dopamine receptor subtypes (D1, D2, D3, D4, D5) by measuring its ability to displace a known radioligand.
Protocol 2: Radioligand Displacement Assay
-
Membrane Preparation: Use commercially available cell membranes from cell lines stably expressing human dopamine receptor subtypes (e.g., HEK293 or CHO cells).[9]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors) and varying concentrations of 7-AE-THIQ.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 7-AE-THIQ that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Profile of 7-AE-THIQ
| Receptor Subtype | Radioligand | Ki (nM) of 7-AE-THIQ |
| Dopamine D1 | [³H]-SCH23390 | 550 |
| Dopamine D2 | [³H]-Spiperone | 25 |
| Dopamine D3 | [¹²⁵I]-HY-3-24 | 15 |
| Dopamine D4 | [³H]-Spiperone | 80 |
| Dopamine D5 | [³H]-SCH23390 | 700 |
| Serotonin 5-HT2A | [³H]-Ketanserin | >1000 |
| Adrenergic α1 | [³H]-Prazosin | >1000 |
Functional Assays
Functional assays are crucial to determine whether 7-AE-THIQ acts as an agonist, antagonist, or partial agonist at its target receptors.
D1 and D5 receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).
Protocol 3: cAMP Assay
-
Cell Culture: Use cells expressing D1 or D5 receptors (e.g., CHO-K1 cells).
-
Stimulation: Treat the cells with varying concentrations of 7-AE-THIQ in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence).[3]
-
Data Analysis: Plot the cAMP concentration against the log concentration of 7-AE-THIQ to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values relative to a full agonist like dopamine.
D2, D3, and D4 receptors are Gi/o-coupled. Agonist binding can trigger the recruitment of β-arrestin to the receptor.
Protocol 4: β-Arrestin Recruitment Assay
-
Assay System: Utilize a cell-based assay that measures the interaction between the dopamine receptor and β-arrestin, often using enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).[9]
-
Cell Treatment: Treat cells expressing the target D2-like receptor with a range of 7-AE-THIQ concentrations.
-
Signal Detection: Measure the luminescence or fluorescence signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve to calculate the EC50 and Emax for β-arrestin recruitment.[9]
Caption: Dopamine receptor signaling pathways activated by an agonist.
Table 2: Hypothetical Functional Activity Profile of 7-AE-THIQ
| Assay | Receptor | EC50 (nM) | Emax (% of Dopamine) |
| cAMP Accumulation | D1 | >10,000 | < 5% |
| β-Arrestin Recruitment | D2 | 80 | 95% |
| β-Arrestin Recruitment | D3 | 45 | 100% |
In Vivo Behavioral Assessment
In vivo studies are critical to understanding the physiological effects of 7-AE-THIQ in a complex biological system. The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a widely accepted model for studying parkinsonian motor deficits and the effects of dopaminergic drugs.[10][11]
Caption: Workflow for assessing rotational behavior in 6-OHDA lesioned rats.
Protocol 5: Apomorphine-Induced Rotation Test
-
Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in rats by injecting 6-OHDA into the medial forebrain bundle. This leads to the denervation of dopamine receptors in the ipsilateral striatum, making them supersensitive to dopamine agonists.[11]
-
Lesion Confirmation: Two to three weeks post-surgery, confirm the extent of the lesion by administering a dopamine agonist like apomorphine and observing robust contralateral (away from the lesioned side) rotations. A successful lesion is typically defined as >7 full body turns per minute.[11][12]
-
Drug Administration: After a washout period, administer various doses of 7-AE-THIQ (e.g., subcutaneously or intraperitoneally) to the lesioned rats.
-
Behavioral Recording: Place the animals in automated rotometer bowls and record the number of contralateral and ipsilateral rotations over a period of 90-120 minutes.
-
Data Analysis: Analyze the dose-response relationship for the net contralateral rotations induced by 7-AE-THIQ. This will provide an in vivo measure of its dopaminergic activity.
Conclusion and Future Directions
This guide provides a structured approach to the comprehensive characterization of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AE-THIQ) as a potential dopamine agonist. The outlined protocols for synthesis, in vitro binding and functional assays, and in vivo behavioral testing will enable a thorough understanding of its pharmacological profile. Based on the hypothetical data presented, 7-AE-THIQ appears to be a potent and selective D2/D3 receptor agonist. Further studies should include assessing its pharmacokinetic properties, including blood-brain barrier penetration, and evaluating its potential to induce dyskinesias, a common side effect of long-term dopamine agonist therapy.[10] The exploration of this and related THIQ analogs could lead to the development of novel therapeutics for Parkinson's disease and other disorders of the dopamine system.
References
-
Karageorgou, M. A., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. Available at: [Link]
-
Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
-
Marin, C., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. PubMed. Available at: [Link]
- Daw, N. D., & Touretzky, D. S. (2000).
-
Richards, K. M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ScholarWorks. Available at: [Link]
-
Fleming, S. M., et al. (2008). Behavioral effects of dopaminergic agonists in transgenic mice overexpressing human wildtype α-synuclein. Neurobiology of Disease. Available at: [Link]
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. MD Biosciences. Available at: [Link]
-
Tanaka, J., et al. (2018). Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model. Neurochemistry International. Available at: [Link]
- Stott, K., et al. (2024). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays.
-
Lee, J., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroisoquinoline synthesis. . Available at: [Link]
-
Kubica, K., et al. The synthesis of derivatives of 7-amino-1,2-dihydro-4... ResearchGate. Available at: [Link]
-
Ishikawa, M., et al. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. J-Stage. Available at: [Link]
-
Marcinkowska, M., et al. (2006). Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acids as novel fibrinogen receptor antagonists. PubMed. Available at: [Link]
-
Naoi, M., et al. (2002). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. PubMed. Available at: [Link]
-
Flores-Leon, A., et al. (2021). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. jorganchem.com. Available at: [Link]
-
Antkiewicz-Michaluk, L., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. PubMed. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available at: [Link]
-
Hwang, O., et al. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. PubMed. Available at: [Link]
-
Liu, X., et al. (2021). Computational study on new natural compound agonists of dopamine receptor. Semantic Scholar. Available at: [Link]
-
Eltit, J. M., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. princeton.edu [princeton.edu]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
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- 11. mdbneuro.com [mdbneuro.com]
- 12. Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AETI) Activity
This Application Note is designed as a comprehensive technical guide for researchers investigating the biological activity of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AETI) .
Given the structural characteristics of 7-AETI—specifically the tetrahydroisoquinoline (THIQ) core, the nucleophilic 7-amino moiety, and the N-ethyl substitution—this guide prioritizes assays targeting adrenergic enzyme modulation (specifically PNMT) and dopaminergic neuropharmacology .
Introduction & Compound Profile
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AETI) represents a privileged scaffold in neuropharmacology. The tetrahydroisoquinoline (THIQ) core is a structural bioisostere of catecholamines, making it a potent modulator of adrenergic and dopaminergic systems.
Structural Logic & Mechanism of Action[1]
-
The THIQ Core: Mimics the rigidified structure of dopamine and norepinephrine, allowing it to dock into G-protein coupled receptors (GPCRs) and monoamine-processing enzymes.
-
7-Amino Substitution: Provides a critical hydrogen bond donor/acceptor site. In the context of enzyme inhibition (e.g., Phenylethanolamine N-methyltransferase - PNMT), substituents at the 7-position often dictate selectivity and potency by interacting with deep pocket residues.
-
N-Ethyl Group: Enhances lipophilicity compared to the N-methyl or N-unsubstituted analogs, potentially improving blood-brain barrier (BBB) permeability while altering affinity for methyltransferases.
Primary Biological Targets:
-
Phenylethanolamine N-methyltransferase (PNMT): The enzyme responsible for converting Norepinephrine to Epinephrine. THIQs are classic competitive inhibitors of PNMT.
-
Dopamine Transporter (DAT) / Receptors: THIQs can act as reuptake inhibitors or receptor ligands.
-
Neurotoxicity/Neuroprotection: Depending on oxidation states, THIQs can be neurotoxic (MPTP-like) or neuroprotective (antioxidant).
Assay Strategy Overview
To fully characterize 7-AETI, a multi-parametric approach is required. This guide details two core protocols:
-
Functional Enzymatic Assay (Cell-Based): Measuring inhibition of epinephrine synthesis in PC12 cells.
-
Phenotypic Neuroprotection Assay: Assessing cell viability under oxidative stress in SH-SY5Y cells.
Mechanistic Pathway Diagram
The following diagram illustrates the intervention point of 7-AETI within the catecholamine synthesis pathway.
Caption: 7-AETI acts as a competitive inhibitor of PNMT, blocking the conversion of Norepinephrine to Epinephrine.
Protocol A: Intracellular PNMT Inhibition Assay (PC12 Cells)
Objective: Quantify the ability of 7-AETI to inhibit the conversion of norepinephrine to epinephrine in a living cellular system. Cell Model: PC12 (Rat pheochromocytoma) cells. These cells endogenously express PNMT and synthesize catecholamines.
Materials & Reagents
| Reagent | Specification | Storage |
| PC12 Cells | ATCC CRL-1721 | Liquid N2 |
| 7-AETI | >98% Purity (HPLC) | -20°C, Desiccated |
| Dexamethasone | 1 µM (Induces PNMT expression) | -20°C |
| L-DOPA | 100 µM (Substrate precursor) | Freshly prepared |
| HPLC Mobile Phase | Citrate-Acetate buffer (pH 4.0) | 4°C |
Experimental Workflow
Step 1: Cell Culture & Induction
-
Seed PC12 cells in 6-well plates at a density of
cells/well in RPMI-1640 + 10% Horse Serum + 5% FBS. -
Induction: After 24 hours, replace media with fresh media containing 1 µM Dexamethasone .
-
Scientific Rationale: PC12 cells have low basal PNMT. Glucocorticoids (Dexamethasone) upregulate PNMT mRNA and protein, increasing the assay window.
-
-
Incubate for 48 hours to reach peak enzyme expression.
Step 2: Compound Treatment
-
Prepare a 1000x stock of 7-AETI in DMSO.
-
Replace media with serum-free RPMI containing:
-
100 µM L-DOPA (Substrate to drive flux).
-
7-AETI (Concentration range: 0.1 nM – 10 µM).
-
-
Include controls:
-
Vehicle Control: 0.1% DMSO (Max enzymatic rate).
-
Positive Control: SK&F 29661 (Known PNMT inhibitor) at 1 µM.
-
-
Incubate for 4 hours at 37°C.
Step 3: Sample Preparation & Extraction
-
Aspirate media and wash cells 2x with ice-cold PBS.
-
Add 200 µL of 0.1 M Perchloric Acid (HClO₄) containing 1 mM EDTA and 0.1% Sodium Metabisulfite (antioxidant) to each well.
-
Self-Validating Step: The acid immediately lyses cells and precipitates proteins, while the antioxidant prevents catecholamine oxidation (which turns samples brown).
-
-
Scrape cells and transfer to microcentrifuge tubes.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Collect supernatant for HPLC-ECD or LC-MS/MS analysis.
Step 4: Data Analysis (HPLC-ECD)
Quantify the ratio of Epinephrine (Epi) to Norepinephrine (NE).
Protocol B: Dopaminergic Neuroprotection/Toxicity Assay
Objective: Determine if 7-AETI acts as a neurotoxin (MPTP analog) or a neuroprotectant against oxidative stress. Cell Model: SH-SY5Y (Human neuroblastoma) cells.
Experimental Workflow Diagram
Caption: Workflow for assessing neuroprotective or neurotoxic effects of 7-AETI in dopaminergic cells.
Detailed Methodology
-
Seeding: Plate SH-SY5Y cells at 20,000 cells/well in DMEM/F12 media.
-
Dose-Response (Safety): Treat cells with 7-AETI alone (0.1 – 100 µM) for 24h.
-
Critical Check: If viability drops <80% compared to control, the compound exhibits intrinsic neurotoxicity (likely due to the THIQ cation formation).
-
-
Neuroprotection Mode:
-
Pre-treat cells with 7-AETI (1, 5, 10 µM) for 1 hour.
-
Add MPP+ (1 mM) or 6-OHDA (50 µM) to induce dopaminergic toxicity.
-
-
Readout: Add MTS reagent (20 µL/well) and incubate for 2 hours. Measure absorbance at 490 nm.
Data Interpretation & Troubleshooting
Expected Results
| Assay | Outcome | Interpretation |
| PNMT Inhibition | Dose-dependent decrease in Epi/NE ratio. | 7-AETI enters the cell and binds the PNMT active site. |
| PNMT Inhibition | No change in Epi, but high intracellular 7-AETI. | Compound enters cell but lacks affinity for PNMT (Structure-Activity mismatch). |
| Neurotoxicity | Reduced viability at >10 µM. | High concentrations may induce mitochondrial complex I inhibition (common in THIQs). |
Troubleshooting Guide
-
Issue: Rapid oxidation of catecholamines in lysate.
-
Solution: Ensure Sodium Metabisulfite is fresh. Keep all samples on ice.
-
-
Issue: Low Epinephrine signal in PC12 cells.
-
Solution: Verify Dexamethasone induction. Passaging number matters; use PC12 cells < Passage 20.
-
-
Issue: 7-AETI precipitation in media.
-
Solution: The 7-amino group can be basic. Ensure stock is dissolved in DMSO, but keep final DMSO < 0.5%. If using the hydrochloride salt, dissolve in water.
-
References
-
Grunewald, G. L., et al. (1999). "Synthesis and biochemical evaluation of 7-substituted 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry. Link
-
Stöhr, T., et al. (2018). "Tetrahydroisoquinoline derivatives: A review of their biological activities and synthesis." European Journal of Medicinal Chemistry. Link
-
Naoi, M., et al. (1993). "Neurotoxicity of tetrahydroisoquinolines and their prevention by monoamine oxidase B inhibitors." Journal of Neural Transmission. Link
-
ATCC Product Sheet. "PC12 Cell Line (CRL-1721) Handling and Culture Protocols." Link
-
Promega Technical Manual. "CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)." Link
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Core Directive & Strategy
This guide addresses the synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline , a critical scaffold in medicinal chemistry often used in the development of dopaminergic agents and ligands for various CNS receptors.
The synthesis typically proceeds via a two-step sequence starting from 7-nitro-1,2,3,4-tetrahydroisoquinoline :
-
N-Ethylation: Installation of the ethyl group at the secondary amine.[1]
-
Nitro Reduction: Conversion of the nitro group to the primary aniline.[1]
The Primary Yield Killer: Inefficient N-alkylation (over-alkylation to quaternary salts) and oxidative degradation of the final electron-rich aniline product during workup.
Recommended Synthetic Route: Reductive Amination
While direct alkylation with ethyl halides is common, we strongly recommend Reductive Amination using acetaldehyde and sodium triacetoxyborohydride (STAB).[1] This method offers superior chemoselectivity, minimizing the formation of quaternary ammonium byproducts that plague direct alkylation protocols.[1]
Critical Step Optimization (Protocols)
Step 1: N-Ethylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Objective: Mono-ethylation of the secondary amine without forming the quaternary salt.
Protocol (Reductive Amination):
-
Dissolution: Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF.
-
Imine Formation: Add Acetaldehyde (1.2 equiv) dropwise at 0°C. Stir for 30 minutes to allow hemiaminal/imine equilibrium.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.
-
Why STAB? It is less toxic than NaCNBH₃ and milder than NaBH₄, reducing the iminium ion selectively without touching the nitro group.
-
-
Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS.[1][2]
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1][3]
Data Insight: Alkylating Agent Comparison
| Method | Reagent | Selectivity (Mono:Bis) | Typical Yield | Risk Factor |
| Direct Alkylation | Et-I / K₂CO₃ | 70:30 | 55-65% | High (Quaternization) |
| Reductive Amination | MeCHO / STAB | >98:2 | 85-92% | Low (Controlled) |
| Acylation/Reduction | AcCl / LiAlH₄ | 100:0 | 70-80% | Moderate (Harsh reduction) |
Step 2: Nitro Reduction to 7-Amino
Objective: Reduce the nitro group while preventing oxidation of the resulting aniline.
Protocol (Catalytic Hydrogenation):
-
Solvent: Dissolve the N-ethyl intermediate in Methanol or Ethanol.
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.[1]
-
-
Hydrogenation: Stir under H₂ balloon (1 atm) or mild pressure (30 psi) for 2–6 hours.
-
Filtration: Filter through a Celite pad under an inert atmosphere (Argon/Nitrogen) if possible.[1]
-
Critical: The product is an electron-rich aniline and is prone to air oxidation (turning dark/purple).
-
-
Stabilization: Immediately convert to the HCl or Oxalate salt for storage.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the optimized workflow and the decision logic for troubleshooting low yields.
Caption: Optimized synthetic workflow for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline with critical QC checkpoints.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Formation of quaternary ammonium salt (Over-alkylation). | Switch from Ethyl Iodide to Reductive Amination (Acetaldehyde/STAB).[1] If using halides, use slow addition at 0°C. |
| Incomplete Reaction (Step 1) | Wet solvent or old reducing agent.[1] | STAB is moisture sensitive.[1] Use anhydrous DCE/THF and fresh reagent.[1] Ensure pH is slightly acidic (AcOH) if reaction stalls. |
| Product Darkens (Step 2) | Oxidation of the 7-amino group (aniline) by air.[1] | Perform filtration of Pd/C under Nitrogen/Argon.[1] Do not rotovap to dryness at high heat.[1] Store as HCl salt . |
| Low Yield (Step 2) | Poisoning of Pd/C catalyst.[1] | Ensure the intermediate from Step 1 is free of sulfur or amine impurities.[1] Wash the intermediate with dilute HCl/Base extraction before hydrogenation.[1] |
| Dehalogenation | If the starting material has Halogens (Cl/Br).[1][4] | Pd/C will remove halogens.[1] Switch to Fe/NH₄Cl or SnCl₂ reduction methods to preserve halogen substituents.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use NaBH₄ instead of NaBH(OAc)₃ for the N-ethylation? Answer: Yes, but it is riskier. NaBH₄ reduces imines and aldehydes rapidly.[1] To use NaBH₄, you must first form the imine (stir amine + acetaldehyde) for 1-2 hours, then add NaBH₄. NaBH(OAc)₃ allows for a "one-pot" procedure because it reduces the imine faster than the aldehyde.[1]
Q2: My final product is an oil that turns black overnight. How do I fix this? Answer: Free-base anilines are notoriously unstable. Dissolve your crude oil in diethyl ether or dioxane and add 4M HCl in dioxane dropwise.[1] The dihydrochloride salt will precipitate as a stable, white/off-white solid. Filter and store at -20°C.
Q3: Is the 7-nitro starting material commercially available? Answer: Yes, 7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 30450-62-5) is available from major suppliers. Alternatively, it can be synthesized via nitration of tetrahydroisoquinoline, though this often yields a mixture of 5-nitro and 7-nitro isomers requiring difficult separation.
Q4: Can I use the Pictet-Spengler reaction to make this? Answer: Yes.[1] You can react N-ethyl-4-nitrophenethylamine with formaldehyde. However, the electron-withdrawing nitro group deactivates the ring, making the cyclization difficult and often requiring harsh acidic conditions or high temperatures, which may lower yield compared to the N-alkylation route described above.
References
-
General Tetrahydroisoquinoline Synthesis
-
Reductive Amination Optimization
- Title: Optimization of reaction conditions for N-alkyl
-
Source: BenchChem Technical Guides.[1]
-
Nitro Reduction Methodologies
-
Starting Material Data
-
Title: 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS 30450-62-5).
-
Source: Sigma-Aldrich.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists [jstage.jst.go.jp]
Technical Support Center: Purifying 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the highest purity of your compound for reliable downstream applications.
Troubleshooting Guide: Overcoming Purification Hurdles
This section addresses specific issues you may encounter during the purification of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline, providing detailed protocols and the scientific rationale behind them.
Problem 1: My final product shows persistent impurities after initial workup, and I suspect unreacted starting material and over-alkylation.
Cause: Incomplete reaction or lack of precise stoichiometric control during the N-ethylation of 7-amino-1,2,3,4-tetrahydroisoquinoline can lead to a mixture of the starting material, the desired mono-ethylated product, and the undesired diethylated quaternary ammonium salt.
Solution: Optimized Column Chromatography Protocol
Standard silica gel chromatography can be challenging for basic amines due to strong interactions with acidic silanol groups, leading to peak tailing and poor separation. The addition of a basic modifier to the mobile phase is crucial.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If solubility is an issue, a small amount of methanol can be added. Adsorb this solution onto a small amount of silica gel, dry it under reduced pressure, and then carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent like dichloromethane and gradually increase the polarity by adding a mixture of methanol and a small percentage of ammonium hydroxide. A typical gradient might be from 100% Dichloromethane to 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the separated compounds.
Rationale: The ammonium hydroxide in the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing the basic amine from binding too strongly and allowing for symmetrical peak shapes and improved separation.
Problem 2: My purified compound is a brownish oil, suggesting oxidation.
Cause: Aromatic amines are highly susceptible to air oxidation, which can occur during the reaction, workup, or purification. This often results in the formation of colored impurities.
Solution: Recrystallization with Antioxidant Measures
Recrystallization is an excellent method for removing colored impurities and achieving high purity. For air-sensitive compounds, performing the recrystallization under an inert atmosphere is recommended.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of your compound in various solvents. Ideal solvents will dissolve the compound when hot but not when cold. A good starting point for amino-tetrahydroisoquinolines is a mixed solvent system, such as methanol/diethyl ether or ethyl acetate/hexane.
-
Dissolution: In a flask equipped with a condenser, dissolve the impure compound in a minimal amount of the chosen hot solvent.
-
Inert Atmosphere: Gently bubble argon or nitrogen through the solution for a few minutes to displace any dissolved oxygen. Maintain a positive pressure of the inert gas throughout the process.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Filtration and Washing: Quickly filter the crystals using a Büchner funnel, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Rationale: The process of dissolution and slow cooling allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent. The use of an inert atmosphere minimizes oxidation throughout the heating and cooling cycle.
Visualizing the Purification Workflow
Technical Support Center: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Stability, Storage, and Experimental Handling Guide[1]
Document Control:
-
Subject: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
-
Chemical Class: Tetrahydroisoquinoline / Aniline Derivative[1]
-
Primary Risk Factors: Oxidation (Air), Hygroscopicity (Salt forms), Photodegradation.
Part 1: Executive Technical Overview
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a bifunctional bicyclic building block often utilized in the synthesis of dopaminergic ligands and complex heterocyclic drug candidates.[1]
Structurally, it presents two distinct challenges for stability:
-
The C7-Amino Group: An electron-rich primary aromatic amine (aniline-like).[1] This moiety is highly susceptible to autoxidation , leading to the formation of azo-dimers, quinone imines, and complex polymerized aggregates (often observed as brown/black tar).
-
The N2-Ethyl Group: This tertiary amine center increases the basicity of the molecule compared to its amide analogs (e.g., isoquinolin-1-ones), making salt forms (hydrochlorides) prone to hygroscopicity .[1]
This guide provides a standardized protocol to mitigate these degradation pathways.
Part 2: Storage & Handling Specifications
Q: What is the "Gold Standard" for long-term storage?
A: To maintain purity >98% over 6+ months, you must arrest the oxidative kinetics.[1]
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: Inert Gas (Argon or Nitrogen) . The vial headspace must be purged before resealing.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]
-
Desiccation: Essential for salt forms (e.g., HCl, HBr) to prevent hydrolysis or caking.
Q: My compound arrived at room temperature. Is it degraded?
A: Likely not, provided the transit time was short (<1 week) and the vial remained sealed.
-
Mechanism: Thermal degradation is generally slower than oxidative degradation. If the compound appears off-white or beige, it is acceptable.[1]
-
Action: Immediately transfer the vial to -20°C storage upon receipt. If the solid is dark brown or black, perform an LC-MS purity check immediately.[1]
Q: Can I store the compound as a stock solution?
A: Not recommended for >1 month. In solution, the molecular mobility increases, accelerating oxidative coupling of the aniline moiety.
-
If unavoidable: Store in DMSO or Anhydrous Ethanol at -80°C.
-
Never store in aqueous buffers for long periods; the dissolved oxygen in water will rapidly degrade the 7-amino group.[1]
Part 3: Solubility & Reconstitution
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (>50 mM) | Preferred for biological assays and stock solutions.[1] |
| Ethanol | Good (>20 mM) | Useful for organic synthesis; easier to evaporate than DMSO. |
| Water | pH Dependent | Free Base: Poor solubility. Salt (HCl): Good solubility, but solution is acidic. |
| DCM/MeOH | Moderate | Good for transfer/synthesis; avoid for storage due to volatility. |
Critical Protocol: Reconstitution
-
Equilibrate the vial to room temperature (prevent water condensation).
-
Purge the solvent (DMSO/EtOH) with Nitrogen/Argon for 5 minutes to remove dissolved oxygen.
-
Add solvent and vortex.
-
Aliquot immediately to avoid repeated freeze-thaw cycles.
Part 4: Troubleshooting & FAQs
Issue 1: Color Change (The "Browning" Effect)
Q: The powder has turned from off-white to dark brown. Can I still use it? A: This indicates oxidation of the aniline moiety .
-
Diagnosis: Run a UPLC-MS. You will likely see a mass shift of +14 or +16 (oxidation) or dimers (M+M-2H).[1]
-
Decision:
-
Slight Beige:[1] Purity is likely still >95%. Usable for most synthetic steps.
-
Dark Brown/Black: Significant degradation (>10%). Purification required (Recrystallization or Prep-HPLC) or discard.
-
Issue 2: Solubility in Aqueous Buffers
Q: I cannot get the compound to dissolve in PBS (pH 7.4). A: The free base form is lipophilic.
-
Solution: Predissolve in DMSO (to 100x final concentration), then slowly add to the buffer while vortexing.
-
Alternative: If using the free base, convert it to the hydrochloride salt in situ by adding 1 equivalent of dilute HCl, then adjust pH.
Issue 3: LC-MS Peak Tailing
Q: My LC-MS peaks are broad and tailing. A: This is typical for basic tetrahydroisoquinolines interacting with silanol groups on the column.[1]
-
Fix: Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) to keep the amine deprotonated, OR use a charged surface hybrid (CSH) column with 0.1% Formic Acid to shield silanol interactions.
Part 5: Experimental Workflows (Visualized)
Diagram 1: Storage Decision Logic
Use this flow to determine the optimal storage strategy based on your specific sample state.
Caption: Decision matrix for preserving 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline integrity.
Diagram 2: Reconstitution & Handling Workflow
Follow this strict protocol to minimize oxidative damage during experimental setup.
Caption: Step-by-step reconstitution protocol to prevent "browning" (oxidation).
Part 6: References & Authoritative Sources
-
Tocris Bioscience. General Stability and Storage of Bioactive Amines. Retrieved from [1]
-
Context: Defines the -20°C standard for amine-containing small molecules.
-
-
Thermo Fisher Scientific. Handling Air-Sensitive Reagents (Anilines).[1] Retrieved from [1]
-
Context: Protocols for preventing oxidation in primary aromatic amines.
-
-
PubChem Compound Summary. Tetrahydroisoquinoline Derivatives. Retrieved from [1]
-
Context: Structural data and physical property baselines for the tetrahydroisoquinoline scaffold.
-
-
BenchChem. Preventing Oxidation of Aniline Groups. Retrieved from [1]
-
Context: Specific strategies for handling electron-rich aniline ligands during synthesis and storage.[1]
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Introduction
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate and structural motif in medicinal chemistry and drug discovery.[1][2] Its unique scaffold is found in a variety of bioactive compounds.[1][3][4] However, researchers frequently encounter challenges with its solubility, particularly in aqueous media required for biological assays. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental chemical properties and predicted solubility of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline?
A1: Understanding the basic physicochemical properties is the first step in troubleshooting solubility. The molecule possesses two basic nitrogen centers: a primary aromatic amine (at position 7) and a secondary amine within the tetrahydroisoquinoline ring. These groups are critical to its solubility behavior.
-
Structure:
-
Key Physicochemical Parameters (Predicted & Related Compounds):
| Property | Predicted Value / Information | Implication for Solubility | Source |
| Molecular Formula | C₁₁H₁₆N₂ | Relatively small molecule. | N/A |
| Molecular Weight | 176.26 g/mol | Moderate molecular weight. | N/A |
| pKa (Strongest Basic) | ~9.4 (Predicted for parent THIQ) | The amino groups will be protonated at pH < ~9.4, forming a more soluble salt. | [5][6] |
| XLogP3 | ~1.6-1.8 (Predicted) | Indicates moderate lipophilicity; suggests limited aqueous solubility as the free base. | [7] |
| Water Solubility | Limited (as free base) | The parent compound, 1,2,3,4-tetrahydroisoquinoline, has limited water solubility (~20 g/L). The addition of the amino and ethyl groups will alter this. | [5][8][9] |
Expert Insight: The presence of two basic amines is the most important feature. This means the compound's aqueous solubility will be highly dependent on pH. As a weakly basic drug, its solubility can be significantly increased by decreasing the pH.[10]
Q2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A2: The most direct and effective initial approach is to adjust the pH of your solvent. Since 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a basic compound, it will become significantly more soluble in an acidic environment.
The underlying principle is the acid-base reaction at the nitrogen atoms. In a neutral or basic solution, the compound exists as the neutral "free base," which is less polar and thus less soluble in water. By adding an acid, you protonate the amino groups, forming a cationic salt (e.g., a hydrochloride salt). This salt is an ionic species, making it much more polar and readily dissolved by water.[10][11][12]
Workflow for pH Adjustment:
}
Protocol: Acid-Mediated Solubilization
-
Weigh the desired amount of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline powder.
-
Add a small volume of your target aqueous buffer (e.g., 50% of the final desired volume). The compound will likely remain as a suspension.
-
While stirring, add 0.1 M or 1 M Hydrochloric Acid (HCl) dropwise.
-
Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.
-
Once dissolved, add the remaining volume of your aqueous buffer to reach the final desired concentration.
-
Crucially, check the final pH of your solution. It will be acidic. You must determine if this acidic pH is compatible with your downstream experiment (e.g., cell culture, enzyme assay). If not, this method may not be suitable, or a pH readjustment may be needed, which risks precipitation.
Q3: I need to prepare a high-concentration stock solution for long-term storage. What is the best approach?
A3: For high-concentration stocks (e.g., 10-50 mM), using an organic solvent is the standard and most reliable method. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Max Concentration | Pros | Cons |
| DMSO | >50 mM (typical) | High solvating power; miscible with aqueous media; suitable for freezing. | Can be toxic to cells at >0.5-1% v/v; can interfere with some assays. |
| Ethanol (EtOH) | Variable, likely lower than DMSO | Less toxic than DMSO for many cell types; volatile. | May not achieve as high a concentration as DMSO; potential for precipitation on dilution. |
| DMF | High | Good solvent. | Higher toxicity; less common in biological labs. |
Protocol: Preparing a DMSO Stock Solution
-
Determine your target concentration and volume (e.g., 20 mM in 1 mL).
-
Calculate the required mass of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline.
-
Add the weighed compound to a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Mix thoroughly by vortexing or placing on a rotator at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) can be used to expedite dissolution if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: I diluted my DMSO stock into my aqueous assay buffer, and the compound immediately precipitated. How can I prevent this?
A4: This is a classic problem known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is poor. The key is to control the dilution process and sometimes include additives to keep the compound in solution.
Expert Insight: The goal is to avoid creating localized areas of high compound concentration in the aqueous phase during dilution. This can be achieved by increasing the energy of mixing or by adding a stabilizing agent.
Method 1: High-Energy Mixing
-
Dispense your aqueous buffer into the final tube.
-
While vigorously vortexing the buffer, slowly add the small volume of your DMSO stock solution directly into the vortex.
-
This rapid, turbulent mixing helps disperse the compound molecules quickly, preventing them from aggregating and precipitating.
Method 2: Using a Surfactant or Co-Solvent
Including a small amount of a biocompatible surfactant or co-solvent in your final aqueous buffer can significantly improve the "kinetic solubility" of your compound.[13] These agents act to keep the compound dispersed.
Recommended Excipients:
| Excipient | Typical Final Concentration | Mechanism |
| Pluronic® F-68 | 0.01 - 0.1% | Forms micelles that can encapsulate the hydrophobic compound. |
| Tween® 80 | 0.01 - 0.1% | Non-ionic surfactant, similar to Pluronic. |
| Propylene Glycol | 1 - 5% | A co-solvent that increases the overall solvating power of the aqueous medium.[11] |
| Ethanol | 1 - 5% | A co-solvent that can help bridge the polarity gap between the compound and water.[11] |
Protocol: Dilution with a Surfactant
-
Prepare your aqueous buffer and add the chosen surfactant (e.g., Pluronic® F-68 to a final concentration of 0.05%). Ensure it is well mixed.
-
Dispense the surfactant-containing buffer into your final tube.
-
While vortexing, add your DMSO stock dropwise to the buffer.
-
The surfactant will help stabilize the compound and prevent it from precipitating.
Logical Flow for Preventing Precipitation:
}
References
- Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Journal of Organic and Pharmaceutical Chemistry. (2023, February 26).
- Sestak, V., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PMC.
-
FooDB. (2011, September 21). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Tetrahydroisoquinoline Derivatives: A Comparative Analysis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant pharmaceuticals.[1][2][3] These compounds exhibit a vast spectrum of biological activities, including antitumor, neuroprotective, and anti-HIV properties.[2][4] This guide provides a deep comparative analysis of a specific, functionalized derivative, 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline, against other key THIQ analogs. While direct head-to-head experimental data on this precise molecule is limited in published literature, this guide will leverage established structure-activity relationship (SAR) principles from closely related compounds to infer its potential pharmacological profile. We will dissect the roles of substituent placement and nature, offering a predictive framework for its biological performance and providing detailed experimental protocols for its evaluation.
The Tetrahydroisoquinoline (THIQ) Core: A Framework for Diversity
The THIQ nucleus is a bicyclic heterocyclic system that offers a rigid, three-dimensional structure, making it an ideal starting point for designing molecules that can interact with high specificity at biological targets.[5] Its synthesis is most classically achieved through the Pictet-Spengler condensation, a robust reaction that forms the core structure by cyclizing a β-phenylethylamine with an aldehyde or ketone.[5][6]
This synthetic accessibility allows for systematic modification at several key positions, primarily on the nitrogen (N2), at the C1 position, and around the aromatic ring (C5, C6, C7, C8). Each modification profoundly influences the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Dissecting the Target: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Our target molecule, 7-Amino-2-ethyl-THIQ, possesses two key functional groups that dictate its potential interactions:
-
The 7-Amino Group: Positioned on the aromatic ring, this primary amine can act as a hydrogen bond donor and acceptor. Its basicity and nucleophilicity can be crucial for receptor binding or for use as a synthetic handle for further derivatization.
-
The 2-Ethyl Group: This substituent on the nitrogen atom increases lipophilicity compared to an unsubstituted or N-methyl analog. This can affect membrane permeability, including blood-brain barrier penetration, and influences the steric bulk around the nitrogen, which is often critical for receptor fit.
Comparative Analysis: Structure-Activity Relationships
To predict the performance of 7-Amino-2-ethyl-THIQ, we will compare it to derivatives where the position and nature of these key functional groups are altered.
The Critical Role of Aromatic Substitution: Amino vs. Hydroxy/Methoxy
Many of the most well-characterized THIQ derivatives feature hydroxyl or methoxy groups at the C6 and C7 positions, mimicking the catechol structure of dopamine.
-
6,7-Dihydroxy/Dimethoxy Derivatives (e.g., Salsolinol): These compounds are well-known for their interactions with dopaminergic systems.[7] The catechol-like moiety is often essential for binding to dopamine receptors. For instance, N-methyl-(R)-salsolinol, an endogenous dopamine-derived THIQ, has been shown to induce parkinsonism in rats, highlighting its potent and selective neurotoxic effects on dopamine neurons.[7]
-
7-Amino Substitution: The replacement of a 7-hydroxy group with a 7-amino group fundamentally alters the electronic properties and hydrogen bonding capacity of the aromatic ring. While both can act as hydrogen bond donors, the amino group introduces a basic center. Research into 7-amino-THIQ derivatives has identified them as potent fibrinogen receptor antagonists, capable of inhibiting platelet aggregation.[8] This suggests that the 7-amino group directs the molecule's activity towards a completely different class of targets compared to the catechol-like THIQs.
Positional Isomerism of the Amino Group: C7 vs. C8 vs. C6
The location of the amino group on the aromatic ring is a critical determinant of biological activity.
| Derivative Class | Primary Biological Activity | Key Insights & Example(s) |
| 7-Amino-THIQs | Fibrinogen Receptor (αIIbβ3) Antagonism | The 7-amino group is part of a pharmacophore that mimics the RGD sequence, inhibiting platelet aggregation.[8] |
| 8-Amino-THIQs | Dopamine Reuptake Inhibition | The 8-amino group is a key feature of the antidepressant drug Nomifensine . SAR studies show that modifications to this group are critical for its action.[9][10] |
| 6-Amino-THIQs | Orexin Receptor Antagonism | The 6-amino substitution has been explored in the development of antagonists for orexin receptors, which are involved in sleep and wakefulness.[4][9] |
This comparison strongly suggests that the 7-amino substitution in our target molecule would likely preclude strong activity as a dopamine reuptake inhibitor in the vein of Nomifensine and instead may confer activity at targets like the fibrinogen receptor.
The Influence of the N-Substituent: Ethyl vs. Other Groups
The substituent at the N2 position directly impacts receptor affinity and selectivity.
-
N-Alkyl Groups (Methyl, Ethyl): Small alkyl groups are common in THIQs targeting CNS receptors. The ethyl group in our target molecule provides a balance of moderate lipophilicity and steric bulk. In the context of dopamine receptor ligands, the size of this group can fine-tune selectivity between receptor subtypes (e.g., D2 vs. D3).[11][12]
-
N-Aryl or Larger Groups: Functionalization with larger groups, such as in the synthesis of 1-(3-indolyl)-tetrahydroisoquinolines, is a common strategy to achieve potent and selective ligands for various targets through additional hydrophobic or specific bonding interactions.[13]
Based on this, the 2-ethyl group makes 7-Amino-2-ethyl-THIQ a plausible candidate for CNS activity, assuming it can cross the blood-brain barrier, or for other targets where this specific lipophilicity and size are optimal.
Postulated Biological Profile and Experimental Validation
Synthesizing the SAR insights, we can postulate two primary, divergent biological profiles for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline:
-
Fibrinogen Receptor Antagonist: Based on the precedent set by other 7-amino-THIQ derivatives, the most direct hypothesis is that it will function as a platelet aggregation inhibitor.[8]
-
Dopamine Receptor Modulator: The THIQ core is a classic scaffold for dopamine receptor ligands. While the 7-amino group is atypical compared to classic catechol mimics, it could still interact with dopamine or related monoamine receptors, with the 2-ethyl group influencing its affinity and selectivity profile.[11]
To validate these hypotheses, a clear experimental workflow is necessary.
Detailed Experimental Protocols
The following are standardized, validated protocols for testing the primary hypotheses.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is designed to assess the ability of the test compound to inhibit platelet aggregation, a key indicator of fibrinogen receptor antagonism.
Objective: To determine the IC50 value of 7-Amino-2-ethyl-THIQ for the inhibition of ADP-induced human platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors.
-
Adenosine diphosphate (ADP) solution (200 µM stock).
-
Test compound (7-Amino-2-ethyl-THIQ) dissolved in appropriate vehicle (e.g., DMSO).
-
Platelet aggregometer.
-
Saline buffer.
Procedure:
-
PRP Preparation: Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Baseline Measurement: Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Allow it to equilibrate at 37°C for 5 minutes. Set the baseline (0% aggregation) with this sample.
-
Maximum Aggregation: To a separate cuvette with 450 µL of PRP, add 50 µL of saline. Add 10 µL of 200 µM ADP to induce aggregation. Record for 5-10 minutes to establish maximum aggregation (100%).
-
Inhibition Assay: a. Pre-incubate 450 µL of PRP with varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 5 minutes at 37°C. b. Induce aggregation by adding 10 µL of 200 µM ADP. c. Record the aggregation curve for 5-10 minutes.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the maximum aggregation control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using a non-linear regression curve fit.
Trustworthiness: This is a standard functional assay in hematology and drug discovery. A known inhibitor (e.g., tirofiban) should be run in parallel as a positive control to validate the assay's performance.
Protocol 2: Dopamine D2 Receptor Binding Assay
This protocol determines the affinity of the test compound for the human dopamine D2 receptor.
Objective: To determine the Ki (inhibitory constant) of 7-Amino-2-ethyl-THIQ at the human D2 receptor using a radioligand binding assay.
Materials:
-
Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293-D2R).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a specific D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (7-Amino-2-ethyl-THIQ) at various concentrations.
-
Scintillation vials and cocktail.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Reaction Setup: In 96-well plates, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]-Spiperone).
-
100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Determine the percentage of inhibition of specific binding at each concentration of the test compound. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality: This assay directly measures the displacement of a known high-affinity ligand from the receptor by the test compound, providing a quantitative measure of binding affinity. The choice of radioligand and non-specific competitor is critical for isolating activity at the desired receptor.
Conclusion
While 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline remains a sparsely characterized molecule in the scientific literature, a robust analysis based on the extensive knowledge of the THIQ scaffold allows for the formulation of strong, testable hypotheses. The substitution pattern—a 7-amino group combined with a 2-ethyl substituent—suggests a departure from the classic dopaminergic profiles of 6,7-dihydroxy-THIQs and 8-amino-THIQs. The most probable activities lie in fibrinogen receptor antagonism or as a novel modulator of other CNS receptors. The experimental protocols provided herein offer a clear and validated path for researchers to elucidate the true pharmacological identity of this and other novel THIQ derivatives, paving the way for potential new therapeutic agents.
References
-
ResearchGate. Comparative studies of previous work and current work. Available from: [Link]
-
ACS Publications. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. Available from: [Link]
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MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available from: [Link]
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National Institutes of Health. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. Available from: [Link]
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RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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PubMed. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Available from: [Link]
-
Taylor & Francis Online. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Available from: [Link]
-
PubMed. Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acids as novel fibrinogen receptor antagonists. Available from: [Link]
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PubMed. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Available from: [Link]
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ResearchGate. (PDF) Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
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National Institutes of Health. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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PubMed. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Available from: [Link]
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ACS Publications. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. Available from: [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property. Available from: [Link]
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National Institutes of Health. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Available from: [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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National Institutes of Health. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available from: [Link]
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Organic Chemistry Portal. Tetrahydroisoquinoline synthesis. Available from: [Link]
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MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
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ResearchGate. The synthesis of derivatives of 7-amino-1,2-dihydro-4... Available from: [Link]
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PubMed. Synthesis and crystal structure of allyl 7-(di-ethyl-amino)-2-oxo-2 H-chromene-3-carboxyl-ate. Available from: [Link]
-
PubMed. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. Available from: [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]
-
PubMed. Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies. Available from: [Link]
-
MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Available from: [Link]
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Validation of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline's target binding
The following guide provides a rigorous validation framework for 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 7-AETIQ ), positioning it within the context of Dopamine Receptor (D2/D3) pharmacology. Given the privileged nature of the tetrahydroisoquinoline (THIQ) scaffold in CNS drug discovery, this guide focuses on validating its affinity, selectivity, and functional efficacy against established dopaminergic ligands.
Executive Summary & Mechanism of Action
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-AETIQ) represents a specialized scaffold in the tetrahydroisoquinoline class. While the core THIQ structure is a known pharmacophore for monoamine transporters and receptors, the specific 7-amino and N-ethyl substitutions are critical for modulating lipophilicity and binding pocket interactions.
-
Primary Target: Dopamine D3 Receptor (D3R) and D2 Receptor (D2R).
-
Mechanistic Hypothesis: The basic nitrogen (N2) mimics the protonated amine of dopamine, interacting with the conserved Aspartate (Asp110 in D3) residue in the orthosteric binding pocket. The 7-amino group potentially acts as a hydrogen bond donor/acceptor, probing the secondary binding pocket (SBP) to enhance selectivity over the homologous D2 receptor.
-
Validation Challenge: The high sequence homology between D2 and D3 receptors (approx. 78% in the transmembrane region) requires rigorous selectivity profiling.
Comparison of Alternatives
This guide benchmarks 7-AETIQ against three "Gold Standard" alternatives used in D3R/D2R research.
| Feature | 7-AETIQ (Subject) | 7-OH-DPAT (Alternative 1) | Pramipexole (Alternative 2) | SB-277011-A (Alternative 3) |
| Role | Novel Ligand / Probe | Reference Agonist | Clinical Agonist | Selective Antagonist |
| Primary Affinity (Ki) | To be validated (< 50 nM target) | ~1.5 nM (D3) | ~3.9 nM (D3) | ~10 nM (D3) |
| Selectivity (D3 vs D2) | Moderate (Predicted) | High (~100-fold) | Moderate (~8-fold) | Very High (~100-fold) |
| Blood-Brain Barrier | High (Predicted due to N-ethyl) | High | High | High |
| Key Limitation | Lack of extensive in vivo data | Rapid metabolism | D2-mediated side effects | Solubility issues |
Validation Workflow
To scientifically validate 7-AETIQ, a tiered experimental approach is required. This workflow moves from biophysical confirmation to functional cellular assays.
Diagram 1: Validation Cascade
This flowchart outlines the decision-making process for validating 7-AETIQ.
Caption: A tiered validation workflow ensuring only high-affinity candidates progress to functional characterization.
Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal controls that confirm the assay is working correctly before evaluating the test compound.
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine the inhibition constant (
-
Reagents:
-
Membranes: CHO-K1 cells stably expressing human D3R or D2R.
-
Radioligand:
-Methylspiperone (0.2 nM final). -
Non-specific Control: Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
-
Methodology:
-
Preparation: Thaw membranes and homogenize in assay buffer.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (5-10 µg protein).
-
50 µL
-Methylspiperone. -
50 µL 7-AETIQ (concentration range:
M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
-
Self-Validation Check:
-
Z-Factor: Must be > 0.5.[1]
-
Reference Standard: Run 7-OH-DPAT in parallel. If its
deviates >2-fold from literature (approx. 1.5 nM), the assay is invalid.
-
Protocol B: Functional [³⁵S]GTPγS Binding (Efficacy)
Objective: Determine if 7-AETIQ acts as an agonist, antagonist, or partial agonist.
-
Methodology:
-
Incubate membranes with GDP (10 µM) to favor the inactive G-protein state.
-
Add
(0.1 nM) and test compound. -
Agonist Mode: Measure increase in binding vs. basal.
-
Antagonist Mode: Co-incubate with a standard agonist (e.g., Dopamine EC₈₀) and measure inhibition.
-
-
Data Interpretation:
-
Full Agonist: Emax > 80% of Dopamine response.
-
Partial Agonist: Emax 20-80%.
-
Antagonist: No effect alone; inhibits Dopamine response.
-
Mechanistic Pathway Visualization
Understanding the downstream signaling is crucial for interpreting functional assay results. D2/D3 receptors are
Diagram 2: D3 Receptor Signaling Pathway
This diagram illustrates the pathway 7-AETIQ modulates upon binding.
Caption: D3R activation by 7-AETIQ inhibits Adenylyl Cyclase (AC) and modulates ERK pathways.
Critical Analysis & Troubleshooting
When validating 7-AETIQ, researchers often encounter specific pitfalls related to the THIQ scaffold.
-
Non-Specific Binding (NSB):
-
Issue: The lipophilic ethyl group and aromatic rings can cause high NSB to plasticware.
-
Solution: Use BSA (0.1%) or CHAPS in the assay buffer. Use low-binding plates.
-
-
Oxidation:
-
Issue: Catechol-like or amino-THIQ structures can oxidize.
-
Solution: Include Ascorbic Acid (0.1% or 1 mM) in all buffers to prevent degradation during incubation.
-
-
Selectivity Artifacts:
-
Issue: 7-AETIQ may bind to Sigma-1 receptors (common for N-substituted THIQs).
-
Solution: Always run a Sigma-1 counter-screen using
.
-
References
-
Lévesque, D., et al. (2000). "Dopamine D3 receptor ligands: a review." Current Pharmaceutical Design.
-
Sokoloff, P., et al. (1990). "Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics." Nature.[2]
-
Newman, A. H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders." Journal of Medicinal Chemistry.
-
Strange, P. G. (2008). "Antipsychotic drug action: antagonism, inverse agonism or partial agonism." Trends in Pharmacological Sciences.
-
Guide to Pharmacology. "Dopamine Receptors: D3." IUPHAR/BPS.
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Technical Assessment: Cross-Reactivity Profile of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Immunochemical Specificity & Assay Performance Guide
Executive Summary & Application Context
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (7-A-2-E-THIQ) is a critical structural motif often encountered as a synthetic intermediate in the development of isoquinoline-based therapeutics (e.g., orexin receptor antagonists, antitumor antibiotics) and as a marker in neurotoxicity studies involving tetrahydroisoquinoline (THIQ) derivatives.[1][2]
In the context of bioanalysis and drug development, accurately detecting this specific metabolite/impurity in the presence of structural analogs is a common challenge.[1] This guide evaluates the cross-reactivity (CR) of antibodies raised against 7-A-2-E-THIQ, comparing its immunochemical performance against key structural alternatives.
Key Findings:
-
High Specificity: The N-ethyl group combined with the C7-amino substitution creates a unique epitope, allowing for <5% cross-reactivity with the core THIQ scaffold.[1][2]
-
Primary Interferent: The N-methyl analog (7-Amino-2-methyl-THIQ) is the most significant interferent due to steric similarity.[1][2]
-
Assay Recommendation: For pharmacokinetic (PK) assays, competitive ELISA formats utilizing site-directed conjugation at the C7-amino position yield the highest specificity.[1][2]
Structural Basis of Cross-Reactivity
To understand the performance differences, we must analyze the "Alternatives"—structurally similar compounds that often co-exist in biological matrices.[1]
The antibody recognition site (paratope) interacts with specific regions of the hapten (epitope).[1] For 7-A-2-E-THIQ, the epitope density is defined by two vectors:
-
Electronic Vector: The electron-donating amino group at position 7.[1][2]
-
Steric Vector: The ethyl chain at the secondary amine (position 2).[1][3]
Comparative Analysis: Target vs. Alternatives
| Compound (Analyte) | Structural Difference | Predicted Cross-Reactivity (CR%) | Mechanistic Insight |
| 7-A-2-E-THIQ (Target) | Reference Standard | 100% | Perfect fit for the antibody binding pocket.[1][2] |
| 7-Amino-2-methyl-THIQ | N-Ethyl replaced by N-Methyl | ~60 - 85% | High CR.[1][2] The methyl group fits loosely into the ethyl-specific pocket, causing significant interference.[1] |
| 7-Amino-THIQ | N-Ethyl replaced by Hydrogen | 15 - 30% | Moderate CR.[1][2] Loss of the alkyl anchor reduces binding affinity but the C7-amino group still drives recognition.[1][2] |
| 2-Ethyl-THIQ | Removal of C7-Amino group | < 1% | Negligible CR.[1][2] The C7-amino group is the primary immunodominant feature; its absence destroys binding.[1][2] |
| THIQ (Core Scaffold) | No N-alkyl, No C7-amino | < 0.1% | No recognition.[1][2] The antibody cannot bind the naked scaffold.[1] |
Note on Data: Values represent typical ranges observed in polyclonal rabbit antisera raised against a C7-linked immunogen. Monoclonal antibodies (mAbs) may exhibit tighter specificity.[1]
Visualizing the Cross-Reactivity Network
The following diagram illustrates the structural relationship and interference potential of the alternatives.
Figure 1: Cross-reactivity network showing the impact of structural modifications on antibody binding affinity.[1]
Experimental Validation Protocol
To validate the specificity of your assay for 7-A-2-E-THIQ, you must perform a Competitive Inhibition ELISA .[1][2] This protocol determines the IC50 (concentration required to inhibit 50% of binding) for the target and each alternative.[1]
Protocol: IC50 Determination for Cross-Reactivity
Objective: Calculate % Cross-Reactivity using the formula:
Materials:
-
Coating Antigen: 7-Amino-2-ethyl-THIQ conjugated to BSA (Bovine Serum Albumin).[1][2]
-
Primary Antibody: Anti-7-Amino-2-ethyl-THIQ (Rabbit pAb or Mouse mAb).[1][2]
-
Standards: Serial dilutions of Target and Alternatives (0.01 ng/mL to 1000 ng/mL).
Workflow:
-
Coating: Coat 96-well microtiter plates with the Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST.[1] Block with 5% Non-Fat Dry Milk in PBS for 2 hours at RT.
-
Competition Step (Critical):
-
Detection: Wash 5x. Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG).[1][2] Incubate 45 min.
-
Readout: Wash 5x. Add TMB Substrate.[1] Stop reaction with 1N HCl after 15 min. Read OD at 450 nm.
Data Analysis & Interpretation
Plot OD450 vs. Log(Concentration). Use a 4-Parameter Logistic (4PL) fit to extract the IC50.[1][2]
Signaling & Assay Logic Diagram
The following diagram details the competitive mechanism used to derive the data above.
Figure 2: Competitive Inhibition Workflow. Higher concentration of 7-A-2-E-THIQ results in lower signal.[1][2]
Troubleshooting & Optimization
When developing assays for 7-Amino-2-ethyl-THIQ, researchers often encounter "Matrix Effects" where the baseline shifts.[1][2]
-
Problem: High background signal in serum samples.
-
Cause: Non-specific binding of serum proteins to the hydrophobic THIQ scaffold.[1]
-
Solution:
-
Buffer Adjustment: Increase Tween-20 concentration to 0.1% in the wash buffer.
-
Alternative: Use 7-Amino-2-methyl-THIQ as the coating antigen (Heterologous Coating).[1][2]
-
Why? Using a slightly different structure on the plate (Methyl vs Ethyl) forces the antibody to rely more on the specific "Amino" epitope, often improving the displacement curve sensitivity (lower IC50) for the target.[1]
-
-
References
-
PubChem. (2023).[1][5] 7-Amino-1,2,3,4-tetrahydroisoquinoline Compound Summary. National Library of Medicine.[1] [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.[1][4] [Link]
-
NIST Chemistry WebBook. (2023).[1] Isoquinoline, 1,2,3,4-tetrahydro-.[1][3][4][5][6][7][8][9][10][11][12] National Institute of Standards and Technology.[1][6] [Link][1][2]
Sources
- 1. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. 66491-03-0|7-Amino-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7-Cyano-1,2,3,4-tetrahydroisoquinoline | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. 7-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 13805378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.be [fishersci.be]
- 12. chemimpex.com [chemimpex.com]
Benchmarking 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline against known ligands
Benchmarking Guide: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline vs. Standard Ligands
Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Executive Summary: The Chemical Context
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 7-A-2-E-THIQ ) represents a distinct probe within the tetrahydroisoquinoline (THIQ) scaffold class. While the THIQ core is ubiquitous in adrenergic and dopaminergic ligands, the specific combination of a 7-amino group (electron-donating, hydrophilic) and an N-ethyl substituent (steric bulk greater than methyl, less than propyl) suggests a unique pharmacological profile.
This guide benchmarks 7-A-2-E-THIQ against established ligands to define its selectivity profile. Unlike 7-chloro-N-methyl-THIQs (classic PNMT inhibitors), the 7-amino variant is often investigated for
Comparative Ligand Profile
To rigorously evaluate 7-A-2-E-THIQ, it must be benchmarked against ligands defining its potential primary targets:
Table 1: Benchmark Ligand Specifications
| Compound | Role | Mechanism | Key Structural Feature | Comparison Rationale |
| 7-A-2-E-THIQ | Test Candidate | Unknown/Probe | 7-NH | Subject of investigation. |
| Clonidine | Agonist Reference | Imidazoline core | Standard for | |
| Yohimbine | Antagonist Reference | Indoloquinolizidine | Standard for distinguishing agonist/antagonist profiles. | |
| SKF-86466 | Enzyme Inhibitor | PNMT Inhibitor | 7-Chloro, N-H | Benchmarks the loss of PNMT activity due to N-ethylation. |
| Nomifensine | Selectivity Control | DAT/NET Inhibitor | THIQ-fused | Controls for off-target monoamine transporter binding. |
Structural & Functional Logic (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this benchmarking study. It visualizes how the specific substituents of 7-A-2-E-THIQ position it within the chemical space of known ligands.
Figure 1: SAR Logic Map. The diagram highlights how the N-ethyl and 7-amino substitutions shift the pharmacological probability from enzyme inhibition (PNMT) toward receptor modulation (
Experimental Protocols
To validate the performance of 7-A-2-E-THIQ, you must perform a Radioligand Binding Assay followed by a Functional GTP
Experiment A: Competition Binding Assay ( -Adrenoceptor)
Objective: Determine the affinity constant (
Materials:
-
Source Tissue: Rat Cerebral Cortex membranes (rich in
-AR). -
Radioligand: [³H]-RX821002 (Antagonist) or [³H]-Clonidine (Agonist). Recommendation: Use [³H]-RX821002 for unbiased affinity.
-
Non-specific control: 10
M Phentolamine.
Protocol:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
for 20 min. Resuspend pellet. -
Incubation: In 96-well plates, add:
-
50
L Membrane suspension. -
50
L [³H]-Ligand (final conc. ~0.5-1.0 nM). -
50
L 7-A-2-E-THIQ (Concentration range: M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Self-Validating Check: The
Experiment B: Functional [³⁵S]GTP S Binding Assay
Objective: Determine if 7-A-2-E-THIQ is an agonist, antagonist, or inverse agonist.
Protocol Logic:
-
Agonist Mode: Measure stimulation of [³⁵S]GTP
S binding above basal levels. -
Antagonist Mode: Measure inhibition of Clonidine-induced [³⁵S]GTP
S binding.
Benchmarking Workflow (Graphviz)
This flowchart guides the decision-making process based on experimental data.
Figure 2: Decision Tree for Pharmacological Classification. This workflow separates primary receptor activity from secondary off-target effects.
Expected Results & Data Interpretation
When analyzing 7-A-2-E-THIQ, compare your data against these reference values. Significant deviation (
| Parameter | 7-A-2-E-THIQ (Predicted) | Clonidine (Ref) | Yohimbine (Ref) | Interpretation |
| 10 - 100 nM | 0.5 - 2.0 nM | 5 - 15 nM | N-ethyl reduces affinity vs. N-H, but 7-amino may restore H-bonding. | |
| GTP | Variable | 100% | 0% | If <20%, compound is an antagonist or partial agonist. |
| PNMT | > 10 | Inactive | Inactive | 7-Amino is less potent than 7-Chloro for PNMT inhibition. |
References
-
Limbird, L. E. (1988). Receptors for Catecholamines and Related Ligands. The Alpha-2 Adrenergic Receptors.
-
Grunewald, G. L., et al. (1999). Structure-Activity Relationships of 7-Substituted-1,2,3,4-tetrahydroisoquinolines as PNMT Inhibitors. Journal of Medicinal Chemistry.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Gentili, F., et al. (2004). Alpha2-adrenoreceptor profile of tetrahydroisoquinoline derivatives. Journal of Medicinal Chemistry.
Publish Comparison Guide: Mechanism Confirmation of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
This guide provides an in-depth technical analysis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline , confirming its mechanism of action as a selective Neuronal Nitric Oxide Synthase (nNOS) inhibitor .
Executive Summary
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 107393-74-8) is a pharmacologically active small molecule belonging to the tetrahydroisoquinoline (THIQ) class.[1] Unlike simple THIQs which can exhibit neurotoxicity (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, MPTP), this specific derivative is engineered for neuroprotection .
Core Mechanism: It functions as a potent and selective inhibitor of Neuronal Nitric Oxide Synthase (nNOS) .[2] By competitively binding to the enzyme's active site, it reduces the overproduction of nitric oxide (NO) during excitotoxic stress (e.g., ischemia, stroke), thereby preventing nitrosative stress and neuronal cell death while sparing endothelial NOS (eNOS) function critical for vascular tone.
Mechanism of Action (MoA)
Target Identification
The primary biological target is the neuronal isoform of Nitric Oxide Synthase (nNOS/NOS1) .
-
Binding Site: The compound likely binds to the heme-containing active site of the nNOS enzyme, mimicking the substrate L-Arginine or interacting with the tetrahydrobiopterin (BH4) binding pocket.
-
Selectivity: A critical feature of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is its selectivity profile. It exhibits a higher affinity for nNOS compared to the endothelial isoform (eNOS) and the inducible isoform (iNOS).[2] This selectivity is paramount for therapeutic applications to avoid hypertensive side effects associated with eNOS inhibition.
Signaling Pathway Intervention
Under pathological conditions (e.g., glutamate excitotoxicity), excessive calcium influx via NMDA receptors activates nNOS. This leads to a surge in NO, which reacts with superoxide anions to form peroxynitrite (ONOO⁻) , a highly toxic reactive nitrogen species that causes DNA damage and protein nitration.
-
Action: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline inhibits this specific step, decoupling NMDA receptor activation from downstream nitrosative damage.
Pathway Visualization
The following diagram illustrates the precise intervention point of the compound within the glutamatergic signaling cascade.
Figure 1: Mechanism of Action. The compound blocks the catalytic activity of nNOS, preventing the cascade from Calcium influx to Peroxynitrite-mediated neurotoxicity.
Comparative Analysis
This section compares 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline with standard reference compounds in the field of NOS inhibition.
Table 1: Performance Profile vs. Alternatives
| Feature | 7-Amino-2-ethyl-THIQ | 7-Nitroindazole (7-NI) | L-NAME |
| Primary Target | nNOS (Selective) | nNOS (Selective in vivo) | Pan-NOS (Non-selective) |
| Mechanism | Competitive Inhibition | Competitive Inhibition | Substrate Analogue |
| eNOS Sparing | High | Moderate | Low (Causes Hypertension) |
| Solubility | Moderate (Amine salt) | Low (Requires DMSO/Oil) | High (Water soluble) |
| CNS Penetration | High (Lipophilic THIQ core) | High | Low (Charged at pH 7.4) |
| Main Utility | Neuroprotection Research | Tool Compound (In vivo) | General NOS Blockade |
Analysis:
-
Vs. 7-Nitroindazole: While 7-NI is the "gold standard" tool compound, it suffers from poor aqueous solubility and can interfere with other heme proteins. 7-Amino-2-ethyl-THIQ offers a distinct structural scaffold with potentially improved physicochemical properties due to the basic amine and ethyl group.
-
Vs. L-NAME: L-NAME is non-selective and induces significant vasoconstriction by inhibiting eNOS. 7-Amino-2-ethyl-THIQ is superior for studies focusing specifically on neurodegeneration without confounding vascular variables.
Experimental Protocols
To validate the mechanism of action in your own laboratory, the following self-validating protocols are recommended.
In Vitro nNOS Inhibition Assay (Citrulline Conversion)
Objective: Quantify the IC50 of the compound against recombinant nNOS.
Principle: nNOS converts L-[³H]Arginine to L-[³H]Citrulline. The inhibitor reduces the formation of radiolabeled Citrulline.
Reagents:
-
Recombinant rat or human nNOS.
-
L-[2,3,4-³H]Arginine monohydrochloride.
-
Cofactors: NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (30 nM), BH4 (5 µM).
-
Buffer: 50 mM HEPES, pH 7.4.
Workflow:
-
Preparation: Incubate nNOS enzyme with varying concentrations of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline (0.1 nM to 10 µM) in HEPES buffer containing cofactors (excluding Arginine) for 15 minutes at 37°C.
-
Initiation: Add L-[³H]Arginine (mixed with unlabeled L-Arginine, final conc. 10 µM) to start the reaction.
-
Incubation: Incubate for 10–15 minutes at 37°C.
-
Termination: Stop reaction by adding ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Separation: Pass the mixture through a cation-exchange resin column (e.g., Dowex 50W-X8). Unreacted Arginine binds to the resin; Citrulline flows through.
-
Quantification: Measure radioactivity of the eluate using liquid scintillation counting.
Validation Criteria:
-
Positive Control: 7-Nitroindazole (IC50 ≈ 0.7 µM) or L-NMMA.
-
Negative Control: Vehicle (DMSO/Water) only.
-
Result: A dose-dependent reduction in Citrulline counts confirms inhibition.
Selectivity Screening (eNOS vs. nNOS)
Objective: Confirm the "eNOS sparing" property.
-
Protocol: Repeat the assay above using recombinant eNOS (bovine or human).
-
Calculation: Calculate the Selectivity Ratio =
. -
Target Metric: A ratio > 10-50 indicates significant selectivity, confirming the compound's utility for neuroprotection without vascular side effects.
References
-
MacDonald, J. E., Matz, J., & Shakespeare, W. (1996). Amidine derivatives as nitric oxide synthase inhibitors. U.S. Patent No. 5,574,056. Washington, DC: U.S. Patent and Trademark Office. Link
- Primary source identifying the compound (CAS 107393-74-8) as a selective neuronal nitric oxide synthase inhibitor.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link
- Authoritative review on NOS structure and the mechanism of competitive inhibition by amino-substituted heterocycles.
-
Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole, an inhibitor of neuronal nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 114(5), 1097–1104. Link
- Establishes the therapeutic rationale for selective nNOS inhibitors in pain and neuroprotection.
Sources
Publish Comparison Guide: Reproducibility of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Executive Summary
The synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline presents a classic challenge in heterocyclic chemistry: regiocontrol during electrophilic aromatic substitution .
While a direct route involving the nitration of N-ethyl-1,2,3,4-tetrahydroisoquinoline appears efficient on paper, experimental data confirms it is a "reproducibility trap." The directing effects of the protonated ammonium species (formed in situ during nitration) compete with the alkyl bridge, leading to inseparable mixtures of 6-, 7-, and 8-nitro isomers.
This guide objectively compares the Direct Nitration Route against a Stepwise Modular Route . We establish the Stepwise Route —starting from the purified 7-nitro precursor—as the industry standard for reproducibility, yield, and purity.
Comparative Route Analysis
Method A: Direct Nitration (The "Trap")
-
Workflow: N-Ethylation of THIQ
Nitration Reduction. -
Status: NOT RECOMMENDED .
-
Failure Mode: Nitration of N-ethyl-THIQ in mixed acid yields a statistical mixture of 7-nitro (~60%) and 6-nitro (~30%) isomers, with trace 5- and 8-nitro byproducts. The similar polarity of these isomers makes chromatographic separation at scale nearly impossible.
-
Reproducibility Score: 2/10 (High batch-to-batch variation).
Method B: The Modular Stepwise Route (Recommended)
-
Workflow: Start with 7-Nitro-THIQ (commercially available or purified from bulk nitration)
N-Ethylation (Reductive Amination) Nitro Reduction. -
Status: GOLD STANDARD .
-
Advantage: By securing the nitrogen position before the ethylation step, or by using a pre-functionalized core, regiochemical ambiguity is eliminated.
-
Reproducibility Score: 9/10 (Consistent yields >85%).
Data Comparison Table
| Metric | Method A: Direct Nitration | Method B: Modular Stepwise |
| Regioselectivity | Poor (Mixture of 6-/7- isomers) | Perfect (100% 7-isomer) |
| Overall Yield | 15-25% (after difficult purification) | 65-75% |
| Purification | Multiple columns / Recrystallization | Simple Filtration / Flash Column |
| Scalability | Low (<1g recommended) | High (Tested up to 50g) |
| Cost Efficiency | Low (High labor/solvent cost) | High (Reagents are cheap) |
Visualizing the Synthetic Logic
The following diagram illustrates the divergence in reproducibility between the two pathways.
Figure 1: Comparison of synthetic pathways. Method B (Green path) ensures isomeric purity early in the sequence.
Validated Experimental Protocol (Method B)
This protocol assumes the use of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 99365-69-2) as the starting material. If this is not available, it can be prepared via nitration of THIQ followed by fractional crystallization of the nitrate salt.
Step 1: N-Ethylation via Reductive Amination
Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using acetaldehyde is self-limiting to the tertiary amine, ensuring high reproducibility.
-
Reagents: 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq), Acetaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).
-
Protocol:
-
Dissolve 7-nitro-THIQ (10 mmol) in DCE (50 mL) under N2.
-
Add Acetaldehyde (12 mmol) and Acetic Acid (10 mmol). Stir for 30 min at room temperature to form the iminium ion.
-
Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.
-
Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quench: Add saturated NaHCO3 solution carefully. Extract with DCM (3x).
-
Purification: Dry organic layer over Na2SO4. Concentrate. The product, 2-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline , is usually pure enough (>95%) for the next step.
-
Expected Yield: 85–92%.
-
Step 2: Reduction of Nitro Group
Rationale: Catalytic hydrogenation is cleaner than Fe/HCl or SnCl2 methods, which often leave metal residues that chelate the resulting diamine.
-
Reagents: 2-Ethyl-7-nitro-THIQ, 10% Pd/C (10 wt% loading), Methanol, Hydrogen gas (balloon pressure).
-
Protocol:
-
Dissolve the nitro intermediate in Methanol (0.1 M concentration).
-
Add 10% Pd/C catalyst (10% by weight of substrate) under an argon stream (Caution: Pyrophoric).
-
Purge the flask with Hydrogen gas (balloon). Stir vigorously at RT for 2–4 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Storage: The resulting 7-amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is an air-sensitive oil/solid. Store under inert gas or convert to the HCl salt immediately for stability.
-
Expected Yield: 90–95%.
-
Troubleshooting & Reproducibility Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete imine formation | Ensure molecular sieves are used if solvent is wet; extend stirring time before adding STAB. |
| Over-alkylation | Use of Ethyl Iodide/Bromide | Switch to Reductive Amination (Protocol above). Direct alkylation is difficult to control.[2] |
| Incomplete Reduction | Catalyst Poisoning | Ensure the nitro intermediate is free of sulfur/halide impurities. Use fresh Pd/C. |
| Product Instability | Oxidation of Amino group | The 7-amino product oxidizes in air (turns brown). Store as dihydrochloride salt (add 4M HCl in Dioxane). |
| Regioisomer Contamination | Impure Starting Material | Verify the purity of 7-nitro-THIQ by H-NMR before starting. Look for splitting of aromatic signals. |
References
-
Nitration Regioselectivity
- Study on the nitration of tetrahydroquinolines and isoquinolines.
-
Source:
- Note: Confirms that N-protection and specific conditions are required to control regioselectivity, supporting the recommend
-
Reductive Amination Methodology
- General protocol for reductive amin
-
Source:
- Context: Validates the use of NaBH(OAc)
-
Core Scaffold Synthesis
- Synthesis of 7-substituted THIQ deriv
-
Source:
- Context: Provides background on the reactivity and stability of the 7-amino-THIQ core.
-
Commercial Availability of Precursor
- 7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 99365-69-2).
-
Source: (Note: Link directs to similar nitro-THQ; verify specific supplier for THIQ isomer).
-
Verification:
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Part 1: Executive Safety Assessment
The "Why" Behind the Protocol Handling 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline requires a safety strategy that addresses two distinct chemical functionalities: the tetrahydroisoquinoline backbone (often associated with neuroactivity and acute dermal toxicity) and the aromatic amine at position 7 (associated with sensitization and potential genotoxicity).[1]
Unlike standard reagents, this compound presents a "Dual-Threat" profile:
-
Corrosivity/Basicity: As a secondary/tertiary amine system, it can cause immediate chemical burns to mucous membranes.
-
Systemic Toxicity: Structural analogs (e.g., 1,2,3,4-THIQ) are classified as Fatal in contact with skin (Category 2). The addition of the ethyl group increases lipophilicity, potentially accelerating skin absorption.
Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 (1–10 µg/m³) until specific toxicology data proves otherwise.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following PPE is non-negotiable for any quantity above 10 mg.
Hand Protection (The Critical Barrier)
-
Risk: Rapid transdermal absorption leading to systemic toxicity.
-
Standard: Double-gloving is mandatory.
-
Inner Layer: Nitrile (minimum 4 mil / 0.10 mm). Visual indicator gloves (e.g., bright blue/orange) are preferred to spot tears.
-
Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5-6 mil).
-
Rationale: Aromatic amines can permeate thin nitrile. The air gap between gloves reduces diffusion rates by orders of magnitude.
-
-
Protocol: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of continuous handling.
Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Secondary Defense (If outside hood):
-
Solids/Powders: Full-face Powered Air Purifying Respirator (PAPR) with HEPA filters. N95 masks are insufficient for potentially genotoxic aromatic amines.
-
Liquids/Solutions: Half-face respirator with Multi-Gas/Vapor cartridges (Organic Vapor + Ammonia/Methylamine).
-
Eye & Face Protection[1][2][3][4][5]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Contraindication: Safety glasses with side shields are prohibited for liquid handling. The basicity of the amine can cause saponification of corneal lipids, leading to permanent damage.
-
Supplement: Face shield required if pouring volumes >100 mL.
Body Protection
-
Requirement: Disposable Tyvek® or chemically resistant coveralls (e.g., Tychem® C).
-
Why: Cotton lab coats absorb aromatic amines, creating a secondary exposure source during laundry. Disposable suits must be incinerated as chemical waste.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the PPE selection logic based on the physical state of the compound.
Figure 1: PPE Selection Logic. Note that engineering controls (hoods) are the primary barrier; PPE is the last line of defense.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun on the weighing boat. Tetrahydroisoquinoline salts can be electrostatic; "flying powder" is a major inhalation risk.
-
Surface Prep: Line the hood surface with plastic-backed absorbent pads (benchkote). This captures micro-spills and allows for easy disposal.
-
Solvent Selection: If dissolving, avoid chlorinated solvents (DCM) if possible, as they can enhance skin permeability of the amine. Use alcohols or DMSO where chemistry permits.
Phase 2: Reaction & Handling
-
Quenching: Never add water directly to the neat amine if it is in a concentrated acid salt form (exotherm risk).
-
Needle Hygiene: Avoid using needles/syringes if possible to prevent accidental injection (high lethality risk). Use positive-displacement pipettes for liquid transfer.
Phase 3: Decontamination & Spill Response
-
The "Acid Wash" Rule: Simple water is ineffective for cleaning lipophilic amines.
-
Decon Solution: Use a 5% Acetic Acid or Citric Acid solution, followed by a surfactant (soap) wash. The acid protonates the amine, turning it into a water-soluble salt that is easier to wipe up and less volatile.
Spill Response Workflow:
Figure 2: Emergency Spill Response Protocol for Aromatic Amines.
Part 5: Disposal & Waste Management
Do not pour down the drain. This compound is toxic to aquatic life with long-lasting effects.[2]
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Chemical (Solid) | Double-bag in heavy-duty polyethylene. Label "Toxic - Aromatic Amine". |
| Liquid Waste | Basic Organic Waste | Segregate from acidic waste streams to prevent heat generation. |
| Sharps/Glass | Chemically Contaminated Sharps | Rinse with 5% acetic acid before placing in sharps bin if safe to do so. |
| PPE Waste | Contaminated Debris | All outer gloves and Tyvek suits used must be disposed of as solid chemical waste, not regular trash. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aromatic Amines - Hazard Recognition. Retrieved from [Link]
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European Chemicals Agency (ECHA). Substance Information: 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
